E722-2648
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H30N2OS2 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-6,7,8,9-tetrahydro-1H-thiopyrano[4,3-b][1]benzothiole-3-carboxamide |
InChI |
InChI=1S/C21H30N2OS2/c1-15-6-4-10-23(13-15)11-5-9-22-21(24)20-12-19-17(14-25-20)16-7-2-3-8-18(16)26-19/h12,15H,2-11,13-14H2,1H3,(H,22,24) |
InChI Key |
KTLYLDMTGYBKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCCNC(=O)C2=CC3=C(CS2)C4=C(S3)CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
E722-2648: A Targeted Approach to Disrupting Oncogenic Wnt Signaling in Colorectal Cancer
An In-Depth Technical Guide on the Mechanism of Action of E722-2648
For researchers and professionals in drug development, this document provides a comprehensive overview of the preclinical data and mechanism of action for this compound, a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway in colorectal cancer (CRC). Dysregulated Wnt signaling is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound has emerged as a promising agent that specifically disrupts the interaction between β-catenin and its coactivator BCL9, leading to the suppression of oncogenic gene transcription, reduced cancer cell proliferation, and induction of cell death.[1][3][4]
Core Mechanism of Action: Inhibition of the β-catenin/BCL9 Complex
This compound functions as a potent and specific inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[5][6] In canonical Wnt signaling, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. The recruitment of coactivators, such as BCL9, is essential for the transcriptional activation of Wnt target genes, which drive cell proliferation and survival.[1]
This compound directly binds to β-catenin, competitively inhibiting its association with BCL9.[1][7] This disruption is critical as it prevents the formation of a fully active transcriptional complex, thereby blocking the expression of downstream Wnt target genes such as AXIN2, CD44, and LGR5.[1] This targeted inhibition of the Wnt pathway ultimately leads to decreased proliferation of colorectal cancer cells and reduced tumor growth in preclinical models.[1][4]
A secondary and distinct mechanism of action identified for this compound is the disruption of cholesterol homeostasis.[1][5][6] Treatment with the compound leads to an increase in cholesterol esterification and the accumulation of intracellular lipid droplets.[1][5] While the precise molecular link between Wnt signaling and cholesterol metabolism is still under investigation, this effect represents an additional cellular stress induced by this compound.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data from these studies.
Table 1: Biophysical and In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Assay |
| Binding Affinity (Kd) | 1.05 µM | - | Isothermal Titration Calorimetry (ITC) |
| IC50 (β-catenin/BCL9 inhibition) | 9 µM | - | AlphaScreen Assay |
| Complex Inhibition Concentration | As low as 1 µM | Colo320, HCT116 | Co-Immunoprecipitation |
Data sourced from Tanton H, et al. (2022) and ProbeChem.[1][6][7]
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Concentration Range Tested | Effect |
| Colo320 | Not specified | Significant reduction in proliferation |
| HCT116 | Not specified | Significant reduction in proliferation |
| RKO | Not specified | No effect on proliferation |
Data sourced from Tanton H, et al. (2022).[1] Note: RKO is a β-catenin independent cell line, demonstrating the specificity of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
The Role of E722-2648 in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of E722-2648, a novel small molecule inhibitor of the Wnt signaling pathway. This compound specifically targets the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), a critical step for oncogenic Wnt target gene transcription. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines the experimental protocols used for its characterization, and visualizes its role in the Wnt pathway.
Introduction to the Wnt Signaling Pathway
The Wnt signaling pathway is a complex, evolutionarily conserved cascade that regulates a wide array of cellular processes, including proliferation, differentiation, migration, and polarity. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and coactivators, such as BCL9, to drive the expression of target genes like AXIN2 and CD44 that promote cell growth and proliferation.[1] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to constitutive activation and is a major driver of tumorigenesis in various cancers.
This compound: A Specific Inhibitor of the β-catenin/BCL9 Interaction
This compound is a potent and specific small molecule inhibitor that directly targets the protein-protein interaction (PPI) between β-catenin and BCL9.[1][2][3] This interaction is crucial for the recruitment of other components of the transcriptional machinery and subsequent activation of Wnt target genes. By competitively binding to β-catenin, this compound prevents the association of BCL9, thereby inhibiting the formation of the active transcriptional complex and suppressing oncogenic Wnt signaling.[2][4] Notably, this targeted approach is designed to leave other essential functions of β-catenin, such as its role in cell adhesion, intact, potentially reducing off-target effects.
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 9 µM | AlphaScreen | [1][2][3] |
| Dissociation Constant (Kd) | 1.05 µM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |
| Caption: In vitro binding affinity and inhibitory concentration of this compound. |
| Cell Line | Assay | Effect of this compound | Reference |
| Colo320 (CRC) | Co-Immunoprecipitation | Inhibition of β-catenin/BCL9 complex formation at ≥ 1 µM | [1] |
| HCT116 (CRC) | Co-Immunoprecipitation | Inhibition of β-catenin/BCL9 complex formation at ≥ 1 µM | [1] |
| HCT116 (CRC) | TOP/FOP Flash Reporter Assay | Inhibition of Wnt/β-catenin transcriptional activity | [4] |
| CRC Cell Lines | Cell Viability Assay | Reduced cell proliferation | [1] |
| Xenograft Mouse Model (CRC) | In vivo study | Demonstrated anti-tumorigenic activity | [1] |
| Caption: Cellular and in vivo activity of this compound in colorectal cancer (CRC) models. |
Mechanism of Action and Signaling Pathway Visualization
This compound acts downstream in the Wnt signaling cascade, specifically within the nucleus. The following diagrams illustrate the canonical Wnt pathway and the precise point of intervention by this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involved a series of robust biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay was employed as a high-throughput screen to identify inhibitors of the β-catenin/BCL9 interaction.
-
Principle: A bead-based proximity assay where binding of a biotinylated BCL9 peptide to a GST-tagged full-length β-catenin brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.
-
Protocol:
-
GST-tagged β-catenin is captured on glutathione-coated acceptor beads.
-
Biotinylated BCL9 peptide is captured on streptavidin-coated donor beads.
-
The two bead complexes are incubated with varying concentrations of this compound or a DMSO control.
-
The reaction is incubated in the dark to allow for binding equilibration.
-
The plate is read on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the β-catenin/BCL9 interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity and thermodynamics of the interaction between this compound and β-catenin.
-
Principle: Measures the heat change that occurs when two molecules interact. The heat released or absorbed is directly proportional to the amount of binding.
-
Protocol:
-
A solution of purified β-catenin is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the β-catenin solution.
-
The heat change after each injection is measured.
-
The data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Co-Immunoprecipitation (Co-IP)
Co-IP was performed to validate the inhibition of the native β-catenin/BCL9 complex in a cellular context.
-
Principle: An antibody against a target protein (β-catenin) is used to pull down the protein and its interacting partners (BCL9) from a cell lysate.
-
Protocol:
-
Colorectal cancer cells (e.g., HCT116, Colo320) are treated with this compound or DMSO.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
The lysate is incubated with an anti-β-catenin antibody.
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against β-catenin and BCL9. A decrease in the amount of co-precipitated BCL9 indicates inhibition of the interaction.
-
Caption: Experimental workflow for Co-Immunoprecipitation.
TOP/FOP Flash Reporter Assay
This luciferase-based reporter assay was used to measure the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of TCF/LEF responsive elements (TOP Flash). A control plasmid with mutated binding sites (FOP Flash) is used to measure non-specific activity.
-
Protocol:
-
HCT116 cells are co-transfected with either the TOP Flash or FOP Flash reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Transfected cells are treated with varying concentrations of this compound.
-
After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of TOP Flash to FOP Flash activity is calculated to determine the specific Wnt/β-catenin transcriptional activity.
-
Cell Viability Assay (MTT Assay)
The effect of this compound on the proliferation of colorectal cancer cells was assessed using a colorimetric MTT assay.
-
Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Colorectal cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Colorectal Cancer Xenograft Mouse Model
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model.
-
Principle: Human colorectal cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.
-
Protocol:
-
HCT116 cells are injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) on a defined schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Additional Effects: Disruption of Cholesterol Homeostasis
Interestingly, studies have shown that this compound also disrupts cholesterol homeostasis in colorectal cancer cells.[1][2] This is characterized by an increase in cholesterol esterification and the accumulation of lipid droplets.[1][2] This off-target effect may contribute to the overall anti-tumor activity of the compound and represents an area for further investigation.
Conclusion
This compound is a promising, specific inhibitor of the oncogenic Wnt signaling pathway. By targeting the critical β-catenin/BCL9 interaction, it effectively reduces Wnt target gene expression, inhibits the proliferation of colorectal cancer cells, and demonstrates anti-tumor activity in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other targeted Wnt pathway inhibitors. The dual effect on both Wnt signaling and cholesterol homeostasis makes this compound a unique compound worthy of continued exploration in the development of novel cancer therapeutics.
References
E722-2648: A Potent Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, most notably colorectal cancer (CRC). A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), a transcriptional coactivator. This complex is essential for the transcription of Wnt target genes that drive oncogenesis. E722-2648 has emerged as a novel, potent, and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols, to support further research and development efforts.
Introduction: Targeting the Wnt/β-catenin Pathway
Dysregulation of the Wnt/β-catenin signaling pathway, often due to mutations in genes such as APC or CTNNB1 (encoding β-catenin), leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. This interaction is facilitated by the coactivator BCL9, which binds to the armadillo repeat domain of β-catenin, thereby enhancing the transcriptional output of oncogenic target genes like MYC, CCND1 (encoding Cyclin D1), AXIN2, and CD44.
The β-catenin/BCL9 interaction represents a highly attractive therapeutic target. Unlike targeting β-catenin directly, which could interfere with its crucial role in cell adhesion, inhibiting the β-catenin/BCL9 complex is expected to offer a more specific anti-cancer strategy with a wider therapeutic window. This compound was identified through a high-throughput screen as a specific and competitive inhibitor of this critical interaction.[1][2]
Mechanism of Action of this compound
This compound functions by directly binding to β-catenin and disrupting its interaction with BCL9.[1][3] This inhibitory action blocks the recruitment of BCL9 to the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target gene expression.[1][4] Consequently, this suppresses the proliferation of cancer cells dependent on aberrant Wnt signaling.[1][2]
Interestingly, preclinical studies have revealed a dual mechanism of action for this compound. Beyond its primary effect on the Wnt pathway, the inhibitor also disrupts cholesterol homeostasis in colorectal cancer cells. This is achieved through increased cholesterol esterification and the accumulation of lipid droplets.[1][5] This secondary effect may contribute significantly to its overall anti-tumor activity.
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Preclinical Data
This compound has demonstrated promising preclinical activity, showcasing its potential as a therapeutic agent for CRC. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| AlphaScreen | IC50 | 9 µM | Cell-free | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 1.05 µM | Cell-free | [4] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | Concentration | Effect | Reference |
| β-catenin/BCL9 Co-immunoprecipitation | Colo320, HCT116 | 1 µM | Inhibition of complex formation | [4] |
| Wnt Target Gene Expression (RT-qPCR) | Colo320, HCT116 | 1-20 µM | Dose-dependent decrease in AXIN2 and CD44 mRNA | [1][2] |
| Wnt Target Gene Expression (RT-qPCR) | Human Colon Organoids | 1-20 µM | Dose-dependent decrease in AXIN2, CD44, and LGR5 mRNA | [2] |
| Cell Proliferation | Colo320, HCT116 | 1-20 µM | Significant reduction in cell proliferation | [1] |
Table 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| NSG Mice | HCT116 | 4 mg/kg this compound (intraperitoneal, every other day) | Significant reduction in tumor growth, weight, and volume | [1] |
| NSG Mice | HCT116 | 4 mg/kg this compound | Significant decrease in AXIN2 and CD44 levels in tumors (immunohistochemistry) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and general laboratory practices.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay is a bead-based, non-radioactive, homogeneous proximity assay used to screen for inhibitors of protein-protein interactions.
Experimental Workflow:
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
E722-2648: A Novel β-Catenin/BCL9 Inhibitor Disrupting Cholesterol Homeostasis in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule E722-2648, its mechanism of action as a β-catenin/BCL9 complex inhibitor, and its significant impact on cholesterol homeostasis. The information presented is primarily derived from a key study published in Science Advances in 2022, which identified and characterized this compound.
Introduction to this compound
This compound, also referred to as C-1, is a novel, specific, and competitive small molecule inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the oncogenic Wnt signaling pathway, which is frequently dysregulated in various cancers, notably colorectal cancer (CRC).[2][3] By disrupting the β-catenin/BCL9 complex, this compound effectively blocks Wnt signaling and demonstrates antitumor activity.[1][4] A significant and distinct effect of this inhibition is the disruption of cholesterol homeostasis, characterized by increased cholesterol esterification and the accumulation of lipid droplets within cancer cells.[1][2][4][5]
Mechanism of Action
This compound directly targets the interaction between β-catenin and BCL9. This is a crucial step for the transcriptional activation of Wnt target genes. The primary mechanism involves this compound binding to β-catenin, thereby preventing its association with BCL9 and subsequent recruitment of the transcriptional machinery.
A key molecular event linked to the disruption of cholesterol homeostasis by this compound is the significant downregulation of Stearoyl-CoA desaturase (SCD).[3] SCD is a central enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids, which are essential components of triglycerides and cholesterol esters.
Impact on Cholesterol Homeostasis: Quantitative Data
The inhibitory effect of this compound on the β-catenin/BCL9 interaction and its downstream consequences on Wnt signaling and cell proliferation have been quantified in various assays.
| Assay Type | Cell Lines | Compound | IC50 / KD | Effect | Reference |
| AlphaScreen Assay | - | This compound (C-1) | <10 µM | Inhibition of β-catenin/BCL9 interaction | [2] |
| Isothermal Titration Calorimetry (ITC) | - | This compound (C-1) | 1.05 µM (KD) | Direct binding to β-catenin | [1] |
| Cell Proliferation Assay | Colo320, HCT116 | This compound (C-1) | Concentration-dependent | Significant reduction in cell proliferation | [3] |
| Gene Expression Analysis (qRT-PCR) | Neoplastic colonic organoids | This compound (C-1) | Concentration-dependent | Inhibition of AXIN2, CD44, and LGR5 expression | [3] |
| Protein Expression Analysis (Immunoblot) | Colo320, HCT116 | This compound (C-1) | - | Decreased protein expression of AXIN2 and CD44 | [3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature.
AlphaScreen High-Throughput Screening Assay
-
Objective: To identify small molecule inhibitors of the β-catenin/BCL9 interaction.
-
Principle: A bead-based proximity assay where interaction between biotinylated BCL9 peptide and GST-tagged β-catenin brings donor and acceptor beads in close proximity, generating a chemiluminescent signal. Inhibition of the interaction leads to a decrease in signal.
-
Protocol:
-
Recombinant biotinylated BCL9 peptide and GST-tagged full-length β-catenin are incubated with the test compounds (including this compound) in a 384-well plate.
-
Glutathione donor beads and streptavidin acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead binding.
-
The plate is read on an AlphaScreen-capable plate reader to measure the signal.
-
A ten-dose response curve is generated to determine the IC50 value. A known BCL9 peptide is used as a positive control.[2]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm the direct binding of this compound to β-catenin and determine the binding affinity (KD).
-
Protocol:
-
A solution of purified full-length β-catenin is placed in the sample cell of the ITC instrument.
-
A solution of this compound is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the β-catenin solution.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to calculate the dissociation constant (KD).[3]
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To confirm the disruption of the native β-catenin/BCL9 complex in cells by this compound.
-
Protocol:
-
CRC cell lines (e.g., Colo320, HCT116) are treated with this compound or a vehicle control.
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with an antibody against β-catenin, which is coupled to magnetic or agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by immunoblotting using an antibody against BCL9. A decrease in the amount of co-immunoprecipitated BCL9 in the this compound-treated samples indicates disruption of the complex.
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the effect of this compound on the expression of Wnt target genes and genes involved in cholesterol homeostasis.
-
Protocol:
-
Cells or organoids are treated with this compound for a specified time.
-
Total RNA is extracted from the cells.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
Quantitative real-time PCR is performed using primers specific for target genes (e.g., AXIN2, CD44, LGR5, SCD) and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: Proposed pathway for this compound-induced disruption of cholesterol homeostasis.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Conclusion and Future Directions
This compound represents a promising pharmacological tool to probe the intricacies of Wnt signaling and its intersection with cellular metabolism. Its specific inhibitory action on the β-catenin/BCL9 complex not only provides a potential therapeutic avenue for Wnt-dependent cancers but also uncovers a novel link between Wnt signaling and cholesterol homeostasis. The downregulation of SCD appears to be a key event in this process, leading to increased cholesterol esterification and lipid droplet formation.
Future research should focus on fully elucidating the precise molecular mechanisms by which the inhibition of the β-catenin/BCL9 interaction leads to the downregulation of SCD and the subsequent alterations in lipid metabolism. Furthermore, in vivo studies are warranted to assess the therapeutic potential and safety profile of this compound in relevant cancer models, paying close attention to its effects on systemic cholesterol levels and lipid metabolism. The development of more potent and specific inhibitors based on the this compound scaffold could pave the way for novel therapeutic strategies for a range of cancers and potentially other diseases characterized by aberrant Wnt signaling and dysregulated cholesterol metabolism.
References
- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Therapeutic Potential of E722-2648 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E722-2648 (also known as C-1) is a novel, potent, and specific small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. Dysregulation of the Wnt/β-catenin cascade is a hallmark of numerous cancers, most notably colorectal cancer (CRC), making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound in oncology. We detail its mechanism of action, summarize key quantitative data from various in vitro and in vivo studies, and provide comprehensive experimental protocols for the pivotal assays used in its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical translation of this compound.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation, often through mutations in components of the β-catenin destruction complex (e.g., APC) or in β-catenin itself, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of a wide array of target genes implicated in cell proliferation, survival, and differentiation.
A key interaction for the transcriptional activity of the β-catenin/TCF complex is its association with the coactivator BCL9. The binding of BCL9 to β-catenin is essential for the recruitment of other components of the transcriptional machinery and for robust target gene expression. Therefore, the disruption of the β-catenin/BCL9 interaction presents a promising therapeutic strategy to selectively inhibit oncogenic Wnt signaling while potentially sparing the homeostatic functions of β-catenin.
This compound has been identified as a specific and competitive inhibitor of the β-catenin/BCL9 interaction.[1] Preclinical studies have demonstrated its ability to block oncogenic Wnt signaling, inhibit the proliferation of colorectal cancer cells, and reduce tumor growth in a xenograft mouse model.[2] Furthermore, this compound has been shown to disrupt cholesterol homeostasis in cancer cells, a novel and potentially synergistic mechanism of action.[2]
Mechanism of Action
This compound functions by directly binding to β-catenin and competitively inhibiting its interaction with BCL9.[1] This disruption prevents the formation of a fully functional transcriptional complex, leading to the downregulation of Wnt target genes such as AXIN2 and CD44.[1][2] The inhibition of the β-catenin/BCL9 axis by this compound has also been linked to the disruption of cholesterol homeostasis, characterized by increased cholesterol esterification and accumulation of lipid droplets.[2]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Biochemical and Cellular Activity
| Assay Type | Parameter | Value | Cell Lines | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) to β-catenin | 1.05 µM | - | [1] |
| AlphaScreen Assay | IC50 for β-catenin/BCL9 Interaction | 9 µM | - | [1] |
| Co-immunoprecipitation | Effective Concentration for β-catenin/BCL9 Inhibition | ≥ 1 µM | Colo320, HCT116 | [1][2] |
| Cell Proliferation Assay | Proliferation Inhibition | Significantly reduced at all tested concentrations | Colo320, HCT116 | [2] |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| NSG mice with HCT116 xenografts | This compound (4 mg/kg) | Intraperitoneal, every other day | Significantly reduced tumor growth, weight, and volume | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This high-throughput screening assay was developed to identify small-molecule inhibitors of the β-catenin/BCL9 interaction.[2]
Caption: Workflow of the AlphaScreen assay for β-catenin/BCL9 interaction.
Protocol:
-
Reagents: Full-length recombinant β-catenin, biotinylated BCL9-HD2 peptide, anti-β-catenin antibody, Protein A-tagged acceptor beads, and streptavidin-tagged donor beads.
-
Assay Principle: β-catenin is captured by the acceptor bead via the antibody, while the biotinylated BCL9 peptide binds to the donor bead. Proximity of the beads due to the β-catenin/BCL9 interaction results in a detectable light signal upon excitation.
-
Procedure:
-
Incubate β-catenin with the anti-β-catenin antibody.
-
Add the Protein A-tagged acceptor beads.
-
In separate wells, add the biotinylated BCL9-HD2 peptide to the streptavidin-tagged donor beads.
-
Combine the β-catenin/acceptor bead complex and the BCL9/donor bead complex in the presence of this compound or vehicle control.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.
-
-
Data Analysis: A reduction in the fluorescent signal indicates inhibition of the β-catenin/BCL9 interaction.
Co-immunoprecipitation (Co-IP)
This assay was used to confirm the inhibition of the native β-catenin/BCL9 complex formation in colorectal cancer cell lines.[2]
Protocol:
-
Cell Culture and Treatment:
-
Culture CRC cell lines (e.g., Colo320, HCT116) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 16 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a defined amount of total protein with an anti-BCL9 antibody overnight at 4°C.
-
Add Protein G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with antibodies against β-catenin and BCL9 to detect the co-immunoprecipitated proteins.
-
In Vivo Xenograft Study
This study evaluated the antitumor activity of this compound in a mouse model of colorectal cancer.[2]
Caption: Experimental workflow for the in vivo xenograft study.
Protocol:
-
Animal Model: NOD scid gamma (NSG) mice.
-
Tumor Cell Implantation: Inject HCT116 colorectal cancer cells into the peritoneal cavity of the mice.
-
Treatment:
-
Allow one week for tumor engraftment.
-
Administer this compound (4 mg/kg) or vehicle control via intraperitoneal injections every other day.
-
-
Monitoring and Endpoint:
-
Monitor the health of the animals and tumor growth.
-
At the study endpoint, sacrifice the animals and dissect the tumors.
-
Measure the weight and volume of the isolated tumors.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of Wnt-driven cancers, particularly colorectal cancer. Its specific mechanism of action, involving the inhibition of the β-catenin/BCL9 interaction, offers a targeted approach to suppress oncogenic Wnt signaling. The preclinical data demonstrate its potent in vitro activity and in vivo efficacy in a relevant cancer model. The novel finding of its impact on cholesterol homeostasis warrants further investigation and may provide opportunities for combination therapies.
Future studies should focus on obtaining a more comprehensive preclinical data package, including detailed dose-response relationships in a broader panel of cancer cell lines, pharmacokinetic and pharmacodynamic studies, and assessment in patient-derived xenograft models. Further elucidation of the interplay between Wnt signaling inhibition and cholesterol metabolism by this compound could uncover additional therapeutic vulnerabilities. Ultimately, these efforts will be crucial in guiding the potential clinical development of this compound as a novel anticancer agent.
References
An In-depth Technical Guide to E722-2648 (CAS 931963-55-2): A Novel β-catenin/BCL9 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and experimental evaluation of E722-2648 (also known as Compound C-1), a potent and specific small-molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. This compound has emerged as a significant research tool for studying oncogenic Wnt signaling and a potential therapeutic candidate in colorectal cancer (CRC) and other Wnt-driven malignancies.
Core Properties and Mechanism of Action
This compound, with the Chemical Abstracts Service (CAS) number 931963-55-2, is a novel compound that competitively inhibits the formation of the β-catenin/BCL9 complex. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is aberrantly activated in numerous cancers, particularly CRC. By binding to β-catenin, this compound prevents the recruitment of the coactivator BCL9, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation and survival.
Beyond its effects on Wnt signaling, this compound has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and promoting the accumulation of lipid droplets. This dual mechanism of action—suppressing oncogenic signaling and inducing metabolic stress—contributes to its potent anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as determined in various biophysical and cellular assays.
| Physicochemical Properties | |
| CAS Number | 931963-55-2 |
| Molecular Formula | C21H30N2OS2 |
| Molecular Weight | 390.61 g/mol |
| Biophysical and Cellular Activity | |
| Target | β-catenin/BCL9 complex |
| IC50 (Inhibition of β-catenin/BCL9 interaction) | 9 µM |
| KD (Dissociation Constant from β-catenin) | 1.05 µM (determined by ITC) |
| Inhibition of β-catenin/BCL9 complex in cells | Effective at concentrations as low as 1 µM in BCL9-dependent CRC cell lines (Colo320 and HCT116) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary literature for this compound are provided below. These protocols are based on the studies by Tanton et al. in Science Advances (2022).
AlphaScreen Assay for β-catenin/BCL9 Interaction
This high-throughput screening assay was developed to identify small-molecule inhibitors of the β-catenin/BCL9 interaction.
Principle: The assay utilizes AlphaScreen technology with a protein A-
Unraveling the Antitumor Potential of E722-2648: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antitumor activities of E722-2648, a novel small molecule inhibitor. We delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the foundational assays cited. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound is a potent and specific inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer (CRC). This compound exerts its antitumor effects by disrupting the formation of the β-catenin/BCL9 complex, thereby attenuating downstream Wnt signaling and inhibiting tumor cell proliferation. Uniquely, this compound also modulates cholesterol homeostasis, presenting a dual mechanism of action that may offer significant therapeutic advantages. Preclinical data has demonstrated the efficacy of this compound in reducing the proliferation of CRC cell lines and suppressing tumor growth in a xenograft mouse model.
Mechanism of Action
This compound functions as a competitive inhibitor at the interface of β-catenin and BCL9.[1] In the canonical Wnt signaling pathway, the accumulation of nuclear β-catenin and its subsequent interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors is mediated by coactivators such as BCL9. This transcriptional activation drives the expression of genes crucial for cell proliferation and survival. By binding to β-catenin, this compound physically obstructs the binding of BCL9, leading to a downstream reduction in the expression of Wnt target genes such as AXIN2 and CD44.[1]
A novel aspect of this compound's activity is its impact on cholesterol metabolism. Treatment with the compound leads to increased cholesterol esterification and the accumulation of lipid droplets within cancer cells.[2] This disruption of cholesterol homeostasis may represent a secondary antitumor mechanism, potentially sensitizing cancer cells to other therapies.
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Quantitative Data Summary
The antitumor activity of this compound has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.
| Biophysical Interaction Assays | This compound | Reference |
| IC50 (β-catenin/BCL9 Interaction) | 9 µM | [1] |
| KD (Isothermal Titration Calorimetry) | 1.05 µM | [1] |
| Cell-Based Proliferation Assays | Cell Line | Effect of this compound | Reference |
| Colo320 (CRC) | Wnt-dependent | Significant reduction in proliferation | [3] |
| HCT116 (CRC) | Wnt-dependent | Significant reduction in proliferation | [3] |
| RKO (CRC) | Wnt-independent | No significant effect on proliferation | [3] |
| In Vivo Xenograft Model (HCT116 cells) | Treatment Group | Outcome | Reference |
| Vehicle Control | - | Progressive tumor growth | [3] |
| This compound (4 mg/kg) | Intraperitoneal | Significant reduction in tumor growth (weight and volume) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the studies validating the efficacy of this compound.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay was developed to identify and quantify the inhibition of the β-catenin/BCL9 interaction in a high-throughput format.[3]
-
Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. Full-length recombinant β-catenin is bound to a protein A-tagged acceptor bead via an anti-β-catenin antibody, and a biotinylated BCL9-HD2 peptide is bound to a streptavidin-tagged donor bead. Inhibition of the β-catenin/BCL9 interaction results in a decreased signal.
-
Protocol:
-
Prepare a 1x assay buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, and 0.1% BSA.
-
Add 5.0 nM of biotinylated BCL9-HD2 peptide and the desired concentration of this compound or control compound to the assay buffer.
-
Introduce full-length β-catenin to the mixture.
-
Add streptavidin-coated donor beads and protein A-coated acceptor beads.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Read the plate using an AlphaScreen-compatible plate reader with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding thermodynamics of this compound to β-catenin.
-
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol:
-
Prepare a solution of full-length β-catenin in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of this compound at a concentration approximately 10-fold higher than the protein concentration in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.
-
Co-Immunoprecipitation (Co-IP)
Co-IP was performed to confirm the disruption of the native β-catenin/BCL9 complex in colorectal cancer cell lines.[3]
-
Principle: An antibody targeting a specific protein (β-catenin) is used to pull down the protein and its interacting partners (BCL9) from a cell lysate. The presence of the interacting partner is then detected by Western blotting.
-
Protocol:
-
Treat CRC cell lines (e.g., Colo320, HCT116) with vehicle (DMSO) or varying concentrations of this compound overnight.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-β-catenin antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin and BCL9.
-
Cell Proliferation Assay
The effect of this compound on the proliferation of CRC cell lines was assessed using a standard colorimetric assay.
-
Principle: Assays such as the MTT or WST-1 assay measure the metabolic activity of viable cells, which is proportional to the number of cells.
-
Protocol:
-
Seed CRC cells (Colo320, HCT116, RKO) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
In Vivo Xenograft Mouse Model
The antitumor efficacy of this compound was evaluated in a xenograft mouse model of colorectal cancer.[3]
-
Principle: Human CRC cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject HCT116 cells into the flanks of NOD scid gamma (NSG) mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a defined schedule (e.g., every other day).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Visualizations
The following diagrams illustrate key concepts related to the activity of this compound.
Caption: Experimental Workflow for this compound Validation.
Caption: Dual Mechanism: Wnt Inhibition and Cholesterol Dysregulation.
Conclusion
This compound represents a promising therapeutic candidate for Wnt-driven cancers. Its well-defined mechanism of action, coupled with a novel secondary effect on cholesterol metabolism, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a solid foundation for further research into this and similar targeted therapies.
References
The Discovery and Development of E722-2648: A Novel Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of E722-2648, a novel small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Wnt signaling pathway in oncology.
Introduction: Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), where mutations in components like Adenomatous Polyposis Coli (APC) lead to the constitutive stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin interacts with coactivators, most notably BCL9, to drive the transcription of oncogenic target genes. The interaction between β-catenin and BCL9 represents a key downstream node in the pathway, making it an attractive target for therapeutic intervention with the potential for high specificity and reduced toxicity compared to upstream inhibitors.
This compound (also referred to as C-1) emerged from a high-throughput screening campaign as a potent and specific inhibitor of the β-catenin/BCL9 interaction.[1] This guide details the discovery process, mechanism of action, and preclinical anti-tumor activity of this compound, providing a foundation for its further development as a potential therapeutic agent for Wnt-driven malignancies.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput screening (HTS) AlphaScreen assay designed to detect small-molecule inhibitors of the β-catenin/BCL9 interaction.[1] This assay utilized full-length recombinant β-catenin and a biotinylated peptide derived from the BCL9 homology domain 2 (HD2), the region responsible for binding to β-catenin.[1] The screen identified several candidate compounds, with this compound emerging as a top performer.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other top-performing compounds identified in the initial screening.
| Compound | AlphaScreen IC50 (µM) | ITC KD (µM) |
| This compound (C-1) | 9 | 1.05 |
| L814-1428 (C-2) | N/A | 0.27 |
| SYN22094413 (C-3) | N/A | 2.22 |
| L859-1770 (C-4) | N/A | N/A |
| F838-0143 (C-5) | N/A | N/A |
| BCL9 peptide (control) | N/A | 2.74 |
| Data sourced from Probechem and Tanton H, et al. Sci Adv. 2022.[1][] |
Mechanism of Action: Disrupting the β-catenin/BCL9 Complex
This compound exerts its anti-tumor effects by directly binding to β-catenin and competitively inhibiting its interaction with BCL9.[1] This disruption prevents the formation of a functional transcriptional complex, leading to the downregulation of Wnt target genes that drive cancer cell proliferation and survival.[1][]
Signaling Pathway
References
E722-2648: A Novel Inhibitor of the β-catenin/BCL9 Interaction for Colorectal Cancer Therapy
An In-depth Technical Guide on the Mechanism and Effect on Cancer Cell Proliferation
This technical guide provides a comprehensive overview of the small molecule inhibitor E722-2648, also known as C-1. It details the compound's mechanism of action, its inhibitory effects on cancer cell proliferation, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, with a focus on colorectal cancer.
Core Mechanism of Action
This compound is a novel, specific, and competitive small molecule inhibitor that targets the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal cancer (CRC).[2] By binding to β-catenin, this compound sterically hinders the recruitment of BCL9, thereby preventing the formation of the transcriptional complex responsible for activating Wnt target genes that drive cell proliferation, such as AXIN2 and CD44.[1]
In addition to its effects on the Wnt pathway, this compound has been shown to disrupt cholesterol homeostasis in cancer cells. This is achieved by increasing cholesterol esterification and promoting the accumulation of lipid droplets.[1][2] The disruption of cholesterol metabolism represents a secondary mechanism that contributes to the compound's anti-cancer activity.
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Quantitative Analysis of Anti-Proliferative Effects
This compound has demonstrated significant anti-tumorigenic activity in both in vitro and in vivo models of colorectal cancer.[1][2] The compound's potency and efficacy have been quantified through various assays, with key data summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Target | Reference |
| IC50 | 9 µM | AlphaScreen | β-catenin/BCL9 Interaction | [1] |
| Kd | 1.05 µM | Isothermal Titration Calorimetry (ITC) | β-catenin | [1] |
Table 2: Effect of this compound on Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | Effect of this compound (at 1 µM) | Reference |
| Colo320 | BCL9-dependent | Inhibition of β-catenin/BCL9 complex formation | [1] |
| HCT116 | BCL9-dependent | Inhibition of β-catenin/BCL9 complex formation and downstream Wnt target gene expression (AXIN2, CD44) | [1] |
Further dose-response studies in the primary literature indicate a significant reduction in the proliferation of these cell lines upon treatment with this compound.
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Xenograft Mouse Model | Colorectal Cancer | Not specified in abstracts | Significant reduction in tumor growth | [2] |
Detailed in vivo data, including tumor growth inhibition percentages and dosing schedules, are typically found in the full-text publication and its supplementary materials.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 Interaction
This assay was developed for high-throughput screening to identify inhibitors of the β-catenin/BCL9 interaction.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. Excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Full-length recombinant β-catenin is bound to a protein A-tagged acceptor bead via a specific anti-β-catenin antibody.
-
A biotinylated BCL9-HD2 peptide is bound to a streptavidin-tagged donor bead.
-
-
Assay Procedure:
-
The β-catenin-acceptor bead complex and the BCL9-donor bead complex are incubated together in the wells of a microplate.
-
Test compounds, including this compound, are added at various concentrations.
-
The plate is incubated to allow for binding and potential inhibition to occur.
-
-
Data Acquisition:
-
The plate is read using an AlphaScreen-compatible plate reader, with excitation at 680 nm and emission detection at 520-620 nm.
-
-
Data Analysis:
-
The decrease in the luminescent signal in the presence of the inhibitor is used to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the signal by 50%.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Colorectal cancer cell lines (e.g., HCT116, Colo320) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to affect cell proliferation.
-
-
MTT Addition and Incubation:
-
A sterile MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact in a cellular context.
Principle: An antibody against a known protein (the "bait") is used to pull it out of a cell lysate. If another protein (the "prey") is interacting with the bait protein, it will be pulled down as well and can be detected by Western blotting.
Protocol:
-
Cell Lysis:
-
CRC cells (e.g., HCT116, Colo320) are treated with this compound or a vehicle control.
-
The cells are then lysed in a buffer that preserves protein-protein interactions.
-
-
Pre-clearing:
-
The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-BCL9).
-
Protein A/G-agarose beads are added to capture the antibody-antigen complexes.
-
-
Washing:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.
-
The membrane is then probed with an antibody against the prey protein (e.g., anti-β-catenin) to detect the interaction.
-
Experimental Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a promising small molecule inhibitor that effectively targets the oncogenic Wnt signaling pathway by disrupting the β-catenin/BCL9 interaction. Its demonstrated anti-proliferative effects in colorectal cancer cell lines and in vivo models, coupled with a secondary mechanism involving the disruption of cholesterol homeostasis, highlight its potential as a therapeutic agent. The experimental data and protocols outlined in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the Wnt pathway.
References
E722-2648: A Technical Guide to its Molecular Target in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
E722-2648 is a novel small molecule inhibitor that has demonstrated significant antitumor activity, particularly in preclinical models of colorectal cancer (CRC).[1][2] This compound has emerged from high-throughput screening as a specific and competitive inhibitor of a key protein-protein interaction within the oncogenic Wnt signaling pathway.[2][3] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
Molecular Target: The β-catenin/BCL9 Interaction
The primary molecular target of this compound is the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][4][5][6] In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin are critical events that drive the transcription of genes involved in cell proliferation, survival, and differentiation. For β-catenin to effectively activate transcription, it must recruit coactivators to the chromatin. BCL9 is a crucial coactivator that binds to the armadillo repeat domain of β-catenin, facilitating the recruitment of other components of the transcriptional machinery.
Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, most notably colorectal cancer, where mutations in genes like APC lead to the constitutive stabilization of β-catenin. By specifically targeting the β-catenin/BCL9 interaction, this compound prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes.[1]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to β-catenin at the interface where BCL9 would normally dock. This direct binding disrupts the formation of the β-catenin/BCL9 complex. The downstream consequences of this inhibition are twofold:
-
Inhibition of Wnt Signaling: By preventing the association of BCL9 with β-catenin, this compound effectively blocks the transcription of oncogenic Wnt target genes such as AXIN2 and CD44.[1] This leads to a reduction in cancer cell proliferation and survival.[2]
-
Disruption of Cholesterol Homeostasis: Interestingly, treatment with this compound also leads to a significant disruption of cholesterol metabolism within cancer cells.[2][4][6] This is characterized by an increase in cholesterol esterification and the accumulation of lipid droplets.[2][4][6] This effect is linked to the downregulation of genes involved in cholesterol biosynthesis and transport, which are also influenced by the Wnt/β-catenin signaling axis.[2] The disruption of cholesterol homeostasis is thought to contribute to the antitumor activity of this compound.[3]
Quantitative Data
The following tables summarize the key quantitative parameters that define the potency and binding affinity of this compound.
| Parameter | Value | Assay | Cell Lines | Reference |
| IC50 | 9 µM | β-catenin/BCL9 Interaction | - | [1][5] |
| Kd | 1.05 µM | Isothermal Titration Calorimetry (ITC) | - | [1][5] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Cell Line | Effect | Concentration | Reference |
| Colo320 | Inhibition of β-catenin/BCL9 complex formation | As low as 1 µM | [1] |
| HCT116 | Inhibition of β-catenin/BCL9 complex formation | As low as 1 µM | [1] |
Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
1. AlphaScreen Assay for β-catenin/BCL9 Interaction
This protocol is for a high-throughput screen to identify inhibitors of the β-catenin/BCL9 interaction.
-
Materials:
-
Full-length recombinant β-catenin
-
Biotinylated BCL9-HD2 peptide
-
Anti-β-catenin antibody
-
Protein A-tagged acceptor beads
-
Streptavidin-tagged donor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well or 1536-well microplates
-
This compound and other test compounds
-
-
Procedure:
-
Prepare a solution of β-catenin and anti-β-catenin antibody in assay buffer and incubate for 30 minutes at room temperature to allow complex formation.
-
Add the Protein A-tagged acceptor beads to the β-catenin/antibody complex and incubate for 1 hour at room temperature in the dark.
-
In a separate tube, prepare a solution of biotinylated BCL9-HD2 peptide.
-
In the microplate, add the test compounds (including this compound as a positive control and DMSO as a negative control).
-
Add the β-catenin/acceptor bead complex to the wells.
-
Add the biotinylated BCL9-HD2 peptide to the wells.
-
Add the streptavidin-tagged donor beads to the wells.
-
Incubate the plate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
A decrease in the AlphaScreen signal indicates inhibition of the β-catenin/BCL9 interaction.
-
2. Isothermal Titration Calorimetry (ITC)
This protocol is to determine the binding affinity (Kd) of this compound to β-catenin.
-
Materials:
-
Purified recombinant β-catenin
-
This compound
-
ITC buffer (e.g., PBS, pH 7.4)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Prepare a solution of β-catenin (e.g., 10-50 µM) in ITC buffer.
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same ITC buffer.
-
Degas both solutions to remove air bubbles.
-
Load the β-catenin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).
-
Perform an initial injection to equilibrate the system, followed by a series of injections of the this compound solution into the β-catenin solution.
-
Record the heat changes associated with each injection.
-
Analyze the data by integrating the heat pulses and fitting them to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
3. Colorectal Cancer Xenograft Model
This protocol describes an in vivo study to assess the antitumor efficacy of this compound.
-
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture HCT116 cells to the desired confluence.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group at a predetermined dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or gene expression analysis).
-
Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of this compound.
-
References
- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: E722-2648, an Inhibitor of the Wnt/β-catenin Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
Application Notes and Protocols: Preparation of E722-2648 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of E722-2648 in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of the β-catenin/BCL9 complex, playing a crucial role in disrupting oncogenic Wnt signaling pathways. Adherence to this protocol is essential for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
For ease of reference and calculation, the pertinent quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 390.61 g/mol | [1] |
| Solubility in DMSO | ≥ 10 mM | [2][3] |
| Recommended Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months or -20°C for up to 1 month | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in various in vitro and in vivo experimental setups.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 390.61 g/mol x 1000 mg/g = 3.9061 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a clean, sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, this would be 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots of the this compound stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the sequential steps for preparing a stock solution of this compound in DMSO.
Signaling Pathway Inhibition by this compound
Caption: The inhibitory action of this compound on the β-catenin/BCL9 complex within the Wnt signaling pathway.
References
Application Notes and Protocols: E722-2648 In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize the in vivo efficacy of E722-2648 (also referred to as C-1), a potent small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction, in colorectal cancer (CRC) xenograft mouse models. This compound disrupts oncogenic Wnt signaling and cholesterol homeostasis, leading to reduced tumor growth.[1][2][3]
Core Mechanism of Action
This compound competitively inhibits the interaction between β-catenin and its coactivator BCL9. This disruption prevents the formation of a functional transcriptional complex, thereby inhibiting the expression of Wnt target genes, such as AXIN2 and CD44, which are critical for cancer cell proliferation and survival.[1][2][4] Additionally, this compound has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and lipid droplet accumulation.[1][2][3]
Wnt/β-catenin Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
In Vivo Study Data in Xenograft Mouse Models
This compound has demonstrated significant anti-tumor activity in colorectal cancer xenograft models. The following tables summarize the key findings from studies using the HCT116 human colorectal cancer cell line.
Table 1: Efficacy of Intraperitoneal this compound in an HCT116 Peritoneal Xenograft Model
| Parameter | Vehicle Control | This compound (C-1) |
| Cell Line | HCT116 | HCT116 |
| Mouse Strain | NOD scid gamma (NSG) | NOD scid gamma (NSG) |
| Implantation Site | Peritoneal cavity | Peritoneal cavity |
| Treatment | Vehicle | 4 mg/kg |
| Dosing Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Dosing Schedule | Every other day | Every other day |
| Treatment Start | 1 week post-engraftment | 1 week post-engraftment |
| Outcome | N/A | Significantly reduced tumor burden |
Note: Specific quantitative data on the percentage of tumor growth inhibition was not available in the reviewed literature.
Table 2: Immunohistochemical Analysis of HCT116 Xenograft Tumors Following Intratumoral this compound Treatment
| Biomarker | Function | Effect of this compound (C-1) |
| AXIN2 | Wnt signaling target | Significant Decrease |
| CD44 | Wnt signaling target | Significant Decrease |
| Ki-67 | Proliferation marker | Significant Decrease |
| Cleaved Caspase-3 | Apoptosis marker | Significant Increase |
| CD31 | Angiogenesis marker | Significant Decrease |
| CD163 | Macrophage marker | Significant Decrease |
Experimental Protocols
Protocol 1: HCT116 Peritoneal Xenograft Model
This protocol describes the evaluation of this compound in a peritoneal dissemination model of colorectal cancer.
1. Cell Culture:
- Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
2. Animal Model:
- Use immunodeficient mice, such as NOD scid gamma (NSG) mice, to prevent graft rejection.
3. Cell Implantation:
- Resuspend the harvested HCT116 cells in a sterile phosphate-buffered saline (PBS) or appropriate cell culture medium without supplements.
- Inject the cell suspension into the peritoneal cavity of the mice.
4. Treatment:
- One week after cell engraftment, randomize the mice into treatment and control groups.
- Prepare the this compound (C-1) formulation at a concentration of 4 mg/kg. The vehicle used for the control group should be identical to the drug formulation without the active compound.
- Administer the treatment or vehicle via intraperitoneal injection every other day.
5. Endpoint Analysis:
- Monitor the mice for signs of tumor growth and toxicity.
- At the end of the study, euthanize the mice and quantify the tumor burden in the peritoneal cavity.
Experimental Workflow: Peritoneal Xenograft Study
Caption: Workflow for the this compound peritoneal xenograft study.
Protocol 2: HCT116 Subcutaneous Xenograft Model for Immunohistochemistry
This protocol is designed for evaluating the intratumoral effects of this compound on key biomarkers.
1. Cell Culture and Animal Model:
- Follow steps 1 and 2 from Protocol 1.
2. Cell Implantation:
- Subcutaneously inject a suspension of HCT116 cells into the flank of the mice.
3. Tumor Growth and Treatment:
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer this compound (C-1) or vehicle directly into the tumor (intratumoral injection). The specific dose and schedule should be optimized for this administration route.
4. Tissue Collection and Analysis:
- At the study endpoint, excise the tumors.
- Fix the tumor tissue in formalin and embed in paraffin.
- Perform immunohistochemical staining on tumor sections for the biomarkers of interest: AXIN2, CD44, Ki-67, cleaved caspase-3, CD31, and CD163.
- Quantify the staining intensity and the percentage of positive cells for each biomarker.
Conclusion
The in vivo data strongly suggest that this compound is a promising therapeutic agent for colorectal cancers with aberrant Wnt signaling. It effectively reduces tumor growth and modulates key cancer-related pathways, including proliferation, apoptosis, and angiogenesis. The provided protocols offer a framework for reproducing and expanding upon these findings in a preclinical setting.
References
- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for β-catenin/BCL9 Interaction Inhibitors using an AlphaScreen Assay with E722-2648
For research, scientific, and drug development professionals.
Abstract
This document provides a detailed protocol for a high-throughput AlphaScreen assay designed to identify and characterize inhibitors of the protein-protein interaction between β-catenin and BCL9. The small molecule E722-2648 is highlighted as a potent inhibitor identified through this assay. This application note includes a comprehensive experimental protocol, data presentation, and visual diagrams to facilitate understanding and replication of the assay.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various cancers.[1] A key interaction in this pathway involves the formation of a complex between β-catenin and B-cell lymphoma 9 (BCL9), which is crucial for oncogenic Wnt activity.[1][2] The development of small molecules that can disrupt this interaction is a promising therapeutic strategy.[1][2] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology offers a sensitive, bead-based method for studying molecular interactions in a high-throughput format.[3][4][5] This note details the application of an AlphaScreen assay to screen for and characterize inhibitors of the β-catenin/BCL9 interaction, with a focus on the compound this compound.[1]
Principle of the AlphaScreen Assay
The AlphaScreen technology is a bead-based, non-radioactive, homogeneous proximity assay.[3][4] It utilizes two types of beads: a Donor bead and an Acceptor bead.[3] When these beads are brought into close proximity (within ~200 nm) by a molecular interaction, a cascade of chemical reactions is initiated.[4][6] Laser excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, leading to a luminescent signal emitted between 520-620 nm.[4][6] If the interaction is disrupted, the beads are no longer in proximity, and no signal is produced.[4]
Signaling Pathway
This compound acts by inhibiting the interaction between β-catenin and BCL9. This interaction is a critical step in the canonical Wnt signaling pathway. In cancer cells with dysregulated Wnt signaling, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors and coactivators, including BCL9, to drive the expression of oncogenes. By blocking the β-catenin/BCL9 interaction, this compound prevents the assembly of this transcriptional complex, thereby inhibiting oncogenic Wnt signaling.[1][7]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Experimental Protocol
This protocol is based on the high-throughput screening assay developed to identify inhibitors of the β-catenin/BCL9 interaction.[1]
Materials and Reagents
-
Proteins and Peptides:
-
Full-length recombinant β-catenin
-
N-terminal biotinylated BCL9-HD2 peptide (Sequence: Biotin-LSQEQLEHRERSLQTLRDIQRM)
-
-
Antibodies:
-
Monoclonal anti-β-catenin antibody
-
-
AlphaScreen Beads:
-
Protein A-conjugated Acceptor beads
-
Streptavidin-conjugated Donor beads
-
-
Compound:
-
This compound (also referred to as C-1)
-
-
Assay Plates:
-
384-well microtiter plates
-
-
Instrumentation:
-
Microplate reader capable of AlphaScreen detection (e.g., EnVision)
-
Assay Procedure
The following workflow outlines the steps for performing the AlphaScreen assay.
Caption: A streamlined workflow for the β-catenin/BCL9 AlphaScreen assay.
Step-by-Step Method:
-
Preparation of β-catenin/Acceptor Bead Complex:
-
Full-length recombinant β-catenin is incubated with a specific monoclonal anti-β-catenin antibody and Protein A-tagged Acceptor beads. This allows the antibody to bind to β-catenin and subsequently be captured by the Protein A on the Acceptor beads.[1]
-
-
Compound and Peptide Addition:
-
The test compound, such as this compound, is added to the wells of a 384-well plate.
-
The N-terminal biotinylated BCL9-HD2 peptide is then added. This peptide will bind to β-catenin if the interaction is not blocked by the inhibitor.[1]
-
-
Addition of Donor Beads:
-
Streptavidin-tagged Donor beads are added to the wells. These beads will bind to the biotinylated BCL9-HD2 peptide.[1]
-
-
Incubation:
-
The plate is incubated in the dark to allow the binding interactions to reach equilibrium.
-
-
Signal Detection:
-
The plate is read using a microplate reader capable of AlphaScreen detection. The Donor beads are excited at 680 nm, and the resulting luminescent signal from the Acceptor beads is measured between 520-620 nm.[1]
-
Data Presentation
The inhibitory activity of this compound on the β-catenin/BCL9 interaction was quantified. The compound was tested in a 10-dose response AlphaScreen assay.[1][8] The potency of the compound was also confirmed using Isothermal Titration Calorimetry (ITC).[1][9]
| Compound | Assay Method | Parameter | Value (µM) |
| This compound (C-1) | AlphaScreen | IC₅₀ | 9[9][10] |
| This compound (C-1) | ITC | K D | 1.05[9][10] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the AlphaScreen signal by 50%. K D: The dissociation constant, a measure of the binding affinity between the inhibitor and its target.
Conclusion
The AlphaScreen assay provides a robust and high-throughput method for identifying and characterizing inhibitors of the β-catenin/BCL9 protein-protein interaction. The detailed protocol and workflow presented here, using this compound as an example, serve as a valuable resource for researchers in the field of cancer biology and drug discovery. This assay was successfully used to identify this compound as a potent inhibitor that disrupts oncogenic Wnt signaling, demonstrating its utility in discovering novel therapeutic agents.[1]
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen selectivity assay for β-catenin/B-cell lymphoma 9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. berthold.com [berthold.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | β-catenin | 931963-55-2 | Invivochem [invivochem.com]
- 9. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Beta-catenin | DC Chemicals [dcchemicals.com]
Application Note: Co-Immunoprecipitation Protocol for Studying Protein-Protein Interactions Following E722-2648 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
E722-2648 is a small molecule inhibitor that potently targets the interaction between β-catenin and B-cell lymphoma 9 (BCL9), key components of the Wnt signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical factor in the development of numerous cancers, particularly colorectal cancer (CRC).[4] this compound competitively inhibits the formation of the β-catenin/BCL9 complex, leading to the suppression of oncogenic Wnt signaling.[1][2][4] This application note provides a detailed protocol for performing co-immunoprecipitation (Co-IP) to investigate the disruption of the β-catenin/BCL9 interaction in response to this compound treatment. Co-immunoprecipitation is a powerful technique to study protein-protein interactions within their native cellular environment.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, demonstrating its potency and specificity.
| Parameter | Value | Cell Lines | Notes |
| IC50 | 9 µM | - | Half-maximal inhibitory concentration for β-catenin/BCL9 interaction.[2][7] |
| ITC KD | 1.05 µM | - | Dissociation constant determined by Isothermal Titration Calorimetry, indicating strong binding affinity to β-catenin.[2] |
| Effective Concentration | 1-20 µM | Colo320, HCT116 | Concentration range shown to inhibit β-catenin/BCL9 complex formation in CRC cell lines.[2][4] |
Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In oncogenic Wnt signaling, the stabilization of β-catenin leads to its nuclear translocation and interaction with coactivators like BCL9, driving the expression of target genes. This compound acts by directly interfering with the binding of β-catenin to BCL9 in the nucleus.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps in the co-immunoprecipitation protocol to assess the effect of this compound on the β-catenin/BCL9 interaction.
Caption: Experimental workflow for Co-IP with this compound treatment.
Detailed Experimental Protocol: Co-Immunoprecipitation
This protocol is designed to investigate the inhibitory effect of this compound on the β-catenin/BCL9 interaction in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., Colo320, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Nuclear Extraction Kit (optional, for enhanced nuclear protein yield)
-
Protein A/G magnetic beads
-
Primary antibody: anti-BCL9
-
Secondary antibody for Western Blot: anti-β-catenin
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture Colo320 or HCT116 cells to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle (DMSO) for 16 hours.[4]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. For focusing on the nuclear interaction, it is recommended to perform nuclear protein extraction using a commercial kit or a hypotonic buffer followed by a high-salt nuclear extraction buffer.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the lysates with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To an equal amount of protein lysate (e.g., 500 µg - 1 mg), add the anti-BCL9 antibody.
-
Incubate overnight at 4°C on a rotator. A no-antibody or isotype control should be included.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed for BCL9 as a loading control for the immunoprecipitated protein.
-
Expected Results:
In the vehicle-treated samples, a band corresponding to β-catenin should be detected in the BCL9 immunoprecipitate, confirming their interaction. In the this compound-treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated β-catenin is expected, demonstrating the inhibitory effect of the compound on the β-catenin/BCL9 complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols: Wnt Reporter Assay Using E722-2648
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor E722-2648 in a Wnt reporter assay. This document outlines the mechanism of action of this compound, a comprehensive experimental workflow, and data presentation guidelines for assessing its inhibitory effects on the Wnt signaling pathway.
Introduction
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, and its dysregulation is implicated in various diseases, including cancer.[1][2] A common method to screen for modulators of this pathway is the Wnt reporter assay. This assay typically utilizes a reporter gene, such as luciferase, under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element.[3] Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the reporter gene.
This compound is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction.[4][5][6] This interaction is critical for the recruitment of transcriptional machinery and subsequent activation of Wnt target genes. By disrupting the β-catenin/BCL9 complex, this compound effectively blocks oncogenic Wnt signaling.[4][6] These application notes provide a framework for quantifying the inhibitory activity of this compound using a dual-luciferase reporter assay system.
Mechanism of Action of this compound
In the canonical Wnt signaling pathway, the stabilization and nuclear accumulation of β-catenin are key events.[7] Once in the nucleus, β-catenin interacts with the B-cell lymphoma 9 (BCL9) protein, a critical coactivator, to initiate the transcription of Wnt target genes.[6] this compound acts by competitively inhibiting the binding of β-catenin to BCL9.[5][8] This disruption prevents the formation of the transcriptional complex, leading to the downregulation of Wnt target gene expression and a subsequent reduction in cell proliferation in Wnt-dependent cancer cells.[6]
Figure 1. Mechanism of this compound in the Wnt Signaling Pathway.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on Wnt reporter activity in colorectal cancer (CRC) cell lines. The data is presented as the ratio of Firefly to Renilla luciferase activity, normalized to vehicle-treated cells.[6][9]
| Cell Line | Compound | Concentration (µM) | Normalized Firefly/Renilla Luciferase Ratio (Mean ± SD) |
| Colo320 | This compound (C-1) | 0 | 1.00 ± 0.05 |
| 1 | ~0.85 ± 0.05 | ||
| 5 | ~0.60 ± 0.05 | ||
| 10 | ~0.40 ± 0.05 | ||
| 20 | ~0.25 ± 0.05 | ||
| HCT116 | This compound (C-1) | 0 | 1.00 ± 0.10 |
| 1 | ~0.90 ± 0.10 | ||
| 5 | ~0.75 ± 0.10 | ||
| 10 | ~0.60 ± 0.10 | ||
| 20 | ~0.40 ± 0.10 |
Note: The data in the table is an approximation derived from the graphical data presented in the cited literature.[6][9] For precise values, please refer to the original publication.
Experimental Protocols
Wnt Reporter Assay Protocol
This protocol is adapted from standard luciferase reporter assay procedures and is specifically tailored for assessing the inhibitory potential of this compound.[10][11][12]
Materials:
-
Colo320 or HCT116 cells (or other suitable Wnt-responsive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Wnt reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound (and a negative control compound if available)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the Wnt reporter plasmid and the Renilla luciferase control plasmid at a ratio of 10:1 (e.g., 100 ng TOPFlash and 10 ng pRL-TK per well).
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor of the Wnt pathway if desired.
-
Incubate the cells for an additional 16-24 hours.
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells with 1X PBS.
-
Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly signal and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Normalize the Firefly/Renilla ratios of the this compound-treated wells to the vehicle control wells.
-
Plot the normalized reporter activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Figure 2. Experimental Workflow for the Wnt Reporter Assay.
Conclusion
The Wnt reporter assay is a robust method for evaluating the inhibitory effects of compounds like this compound on the canonical Wnt signaling pathway. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively characterize the potency and mechanism of novel Wnt pathway inhibitors, facilitating drug discovery and development efforts in oncology and other disease areas where Wnt signaling is aberrantly activated.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Wnt Reporter Activity Assay [bio-protocol.org]
Application Notes and Protocols for E722-2648 Treatment of HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
E722-2648 is a novel and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction, a critical downstream step in the oncogenic Wnt signaling pathway.[1][2] In colorectal cancer (CRC) cell lines dependent on BCL9, such as HCT116, this compound has been demonstrated to effectively block Wnt signaling, inhibit the expression of Wnt target genes, and induce anti-tumorigenic effects.[1][3] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in HCT116 cell-based assays.
Mechanism of Action
This compound competitively binds to β-catenin, thereby preventing its interaction with BCL9. This disruption is crucial as the β-catenin/BCL9 complex is a key transcriptional activator in the canonical Wnt signaling pathway. By inhibiting this complex, this compound effectively downregulates the expression of oncogenic target genes such as AXIN2 and CD44.[1] Furthermore, studies have indicated that this compound also disrupts cholesterol homeostasis in colorectal cancer cells.[1][2]
Data Presentation: this compound Activity in HCT116 Cells
The following table summarizes the reported effective concentrations of this compound in HCT116 cells. This data serves as a guide for selecting a starting concentration range for your experiments.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 9 µM | HCT116 | Half-maximal inhibitory concentration. | [1][4] |
| Complex Inhibition | ≥ 1 µM | HCT116 | Inhibition of the β-catenin/BCL9 complex observed at concentrations as low as 1 µM. | [1] |
| Gene Expression Profiling | 20 µM | HCT116 | Concentration used for a 48-hour treatment to assess changes in gene expression. | [3] |
| Wnt Reporter Assay | Concentration-dependent | HCT116 | Showed a dose-dependent inhibition of Wnt signaling activity. | [3][5] |
Experimental Protocols
1. HCT116 Cell Culture
This protocol outlines the standard procedure for maintaining and propagating HCT116 cells.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
Sub-culturing:
-
Grow cells in T-75 flasks to 70-80% confluency.[2]
-
Aspirate the growth medium.
-
Wash the cell monolayer once with 5-10 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of a suitable cell detachment solution (e.g., 0.25% Trypsin-EDTA or Accutase) and incubate at 37°C for 3-5 minutes, or until cells detach.[2][6]
-
Neutralize the detachment solution by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.[1]
-
2. Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol will allow you to determine the cytotoxic effects of this compound on HCT116 cells and calculate the IC50 value.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Harvest and count HCT116 cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
3. Assessing Apoptosis Induction by this compound (Annexin V/PI Staining)
This protocol is for quantifying the apoptotic effect of this compound on HCT116 cells using flow cytometry.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2-5 x 10^5 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value determined from the viability assay) and a vehicle control.
-
Incubate for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7]
-
Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
By following these protocols, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs when working with HCT116 cells. It is recommended to start with a broad concentration range in a viability assay to narrow down the effective dose before proceeding to more detailed mechanistic studies.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Epithelial-Mesenchymal Transition by Cyrtopodion Scabrum: An in vitro Study against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: E722-2648 Treatment of Colo320 and DLD-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
E722-2648 is a novel small-molecule inhibitor that targets the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[1][2][3] This interaction is crucial for the transcriptional activity of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer (CRC).[1][4][5] By disrupting the β-catenin/BCL9 complex, this compound effectively blocks oncogenic Wnt signaling, leading to reduced proliferation and induction of apoptosis in CRC cells.[1] Additionally, this compound has been shown to disrupt cholesterol homeostasis in cancer cells.[1][2][3]
This document provides detailed application notes and protocols for the treatment of two human colorectal adenocarcinoma cell lines, Colo320 and DLD-1, with this compound. Colo320 cells are known to be dependent on BCL9 for their proliferation, while DLD-1 cells are a well-established model for studying β-catenin signaling.[1]
Mechanism of Action
This compound competitively inhibits the binding of BCL9 to β-catenin, thereby preventing the recruitment of transcriptional machinery to Wnt target genes.[1] This leads to a downstream suppression of genes involved in cell proliferation and survival, such as AXIN2 and CD44.[1] The inhibition of the Wnt pathway and disruption of cholesterol metabolism by this compound culminates in anti-tumor activity.[1][2][3]
Data Presentation
This compound Treatment of Colo320 Cells
| Experiment | Parameter | Treatment Conditions | Result | Reference |
| Cell Viability | Proliferation | Increasing concentrations of this compound | Significant reduction in a dose-dependent manner | [1] |
| Apoptosis | PARP Cleavage | Increasing concentrations of this compound | Increased cleavage of PARP, indicating apoptosis | [1] |
| Gene Expression | AXIN2 mRNA levels | 1, 10, 20 µM this compound for 6, 24, 48h | Concentration and time-dependent decrease | [1] |
| Gene Expression | CD44 mRNA levels | 1, 10, 20 µM this compound for 6, 24, 48h | Concentration and time-dependent decrease | [1] |
| Protein Interaction | β-catenin/BCL9 Complex | 1, 10, 20 µM this compound for 16h | Inhibition of complex formation at ≥ 1 µM | [1] |
This compound Treatment of DLD-1 Cells
| Experiment | Parameter | Treatment Conditions | Result | Reference |
| Protein Interaction | β-catenin/BCL9 Complex | 1, 10, 20 µM this compound for 16h | Inhibition of complex formation | [1] |
| Protein Interaction | β-catenin/E-cadherin Complex | 1, 10, 20 µM this compound for 16h | No disruption of complex formation | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines: Colo320 (ATCC® CCL-220.1™) and DLD-1 (ATCC® CCL-221™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed Colo320 or DLD-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 20, 50 µM) or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for PARP Cleavage and Wnt Target Proteins
-
Cell Lysis: Plate cells in 6-well plates, treat with this compound for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, AXIN2, CD44, β-catenin, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction
-
Cell Treatment and Lysis: Treat Colo320 or DLD-1 cells with this compound (e.g., 1, 10, 20 µM) or vehicle for 16 hours.[1] For DLD-1 cells, lyse with whole-cell lysis buffer.[1] For Colo320, isolate nuclei and prepare nuclear extracts.[1]
-
Immunoprecipitation: Incubate 800 µg of cell lysate with an antibody against β-catenin (for DLD-1) or BCL9 (for Colo320) overnight at 4°C with gentle rotation.[1] Use a non-specific IgG as a negative control.[1]
-
Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 1 hour at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and BCL9 to detect the co-precipitated protein.
Quantitative Real-Time PCR (RT-qPCR) for Wnt Target Gene Expression
-
RNA Extraction: Treat Colo320 cells with this compound for the desired time points (e.g., 6, 24, 48 hours) and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for AXIN2, CD44, and a housekeeping gene (e.g., GAPDH, B2M).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This compound is a potent and specific inhibitor of the β-catenin/BCL9 interaction, demonstrating significant anti-proliferative and pro-apoptotic effects in the Colo320 colorectal cancer cell line. Its ability to disrupt this key protein-protein interaction in both Colo320 and DLD-1 cells underscores its potential as a therapeutic agent for Wnt-driven cancers. The protocols provided herein offer a framework for researchers to further investigate the cellular and molecular effects of this compound and similar compounds.
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeted Disruption of the BCL9/β-catenin Complex Inhibits Oncogenic Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for E722-2648 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
E722-2648 is a potent and specific small molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction.[1][2][3] By disrupting this complex, this compound effectively blocks oncogenic Wnt signaling, a pathway frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[4][5] In preclinical studies, this compound, also referred to as C-1, has demonstrated antitumor activity in both CRC cell lines and xenograft mouse models.[2][3][6] The compound has also been shown to disrupt cholesterol homeostasis in cancer cells.[1][4] These application notes provide detailed protocols for the formulation of this compound for intraperitoneal (IP) injection, along with methodologies for key experiments to assess its biological activity.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₂OS₂ | [1] |
| Molecular Weight | 390.61 g/mol | [7] |
| CAS Number | 931963-55-2 | [1] |
| Binding Affinity (ITC K_D_) | 1.05 µM | [2][8] |
| In Vitro Potency (IC₅₀) | 9 µM | [2][8] |
| In Vivo Dosage (IP) | 3-4 mg/kg | [4][6] |
Signaling Pathway and Mechanism of Action
This compound targets a critical node in the canonical Wnt signaling pathway. In the "On-State" of this pathway, β-catenin accumulates in the nucleus and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex requires the coactivator BCL9 to initiate the transcription of Wnt target genes, which drive cell proliferation. This compound competitively inhibits the interaction between β-catenin and BCL9, thereby preventing the assembly of the transcriptional complex and suppressing the expression of oncogenes like AXIN2 and CD44.[2][5]
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP6416760B2 - Stable formulation for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 8. Inhibiting β-Catenin by β-Carboline-Type MDM2 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing E722-2648 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the in vitro efficacy of E722-2648, a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. This compound disrupts the canonical Wnt signaling pathway, which is aberrantly activated in various cancers, particularly colorectal cancer (CRC).[][2][3] The following protocols detail key experiments to characterize the bioactivity and mechanism of action of this compound in relevant cell-based models. These assays are crucial for determining target engagement, cellular potency, and the functional consequences of inhibiting the β-catenin/BCL9 interaction.
Introduction to this compound
This compound is a novel therapeutic agent that functions by competitively inhibiting the binding of BCL9 to β-catenin, a critical step for the transcriptional activation of Wnt target genes.[2][4] In the canonical Wnt pathway, the accumulation of nuclear β-catenin and its subsequent interaction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and coactivators like BCL9 drives the expression of genes involved in cell proliferation, survival, and differentiation. By disrupting the β-catenin/BCL9 complex, this compound effectively attenuates oncogenic Wnt signaling.[5] Additionally, treatment with this compound has been shown to impact cholesterol homeostasis, leading to increased cholesterol esterification and the accumulation of lipid droplets within cancer cells.[][3][4]
Quantitative Efficacy of this compound
The following table summarizes the key quantitative metrics for the in vitro efficacy of this compound.
| Assay Type | Parameter | Value | Cell Lines | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 1.05 µM | N/A (Biochemical) | [2][4] |
| AlphaScreen | IC50 | 9 µM | N/A (Biochemical) | [2][4] |
| Co-Immunoprecipitation | Effective Concentration | ≥ 1 µM | Colo320, HCT116 | [2][4] |
| Wnt Target Gene Expression (AXIN2, CD44) | Effective Concentration | Not specified | Colo320, HCT116 | [2][4] |
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
Target Engagement: Co-Immunoprecipitation (Co-IP)
This protocol is designed to verify that this compound disrupts the interaction between β-catenin and BCL9 in a cellular context.
Experimental Workflow:
Materials:
-
Cell Lines: Colo320, HCT116 (high BCL9 dependence), DLD-1 (E-cadherin control).
-
Reagents: this compound (and a negative control compound if available), DMSO (vehicle), cell culture medium, PBS, lysis buffer (e.g., RIPA buffer with protease inhibitors), anti-BCL9 antibody, anti-β-catenin antibody, normal rabbit IgG (isotype control), Protein A/G magnetic beads.
-
Equipment: Cell culture incubator, centrifuge, magnetic rack, Western blot apparatus.
Protocol:
-
Cell Culture and Treatment:
-
Seed Colo320 or HCT116 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) or DMSO vehicle control for 16-24 hours.[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in cold lysis buffer and prepare nuclear extracts according to standard protocols.[5]
-
Quantify protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate equal amounts of protein lysate (e.g., 500 µg - 1 mg) with anti-BCL9 antibody or normal rabbit IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect the amount of β-catenin that was co-immunoprecipitated with BCL9.
-
Analyze input lysates to confirm equal protein loading.
-
A reduction in the β-catenin band in this compound-treated samples compared to the vehicle control indicates disruption of the β-catenin/BCL9 complex.
-
Functional Consequence: Wnt/β-catenin Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Experimental Workflow:
Materials:
-
Cell Lines: HEK293T, HCT116, or other Wnt-responsive cell lines.
-
Reagents: this compound, Wnt3a conditioned medium (optional, for pathway stimulation), TCF/LEF luciferase reporter plasmid (e.g., TOPFlash), Renilla luciferase control plasmid (for normalization), transfection reagent (e.g., Lipofectamine), Dual-Luciferase Reporter Assay System.
-
Equipment: Cell culture incubator, luminometer-capable plate reader.
Protocol:
-
Cell Seeding:
-
Seed cells into a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
If the cell line has low basal Wnt activity, stimulate the pathway with Wnt3a conditioned medium.
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of Wnt signaling by this compound relative to the vehicle-treated control.
-
Phenotypic Effect: Lipid Droplet Accumulation Assay
This protocol assesses the effect of this compound on cholesterol homeostasis by visualizing and quantifying intracellular lipid droplets.
Experimental Workflow:
Materials:
-
Cell Lines: HCT116 or other responsive cancer cell lines.
-
Reagents: this compound, DMSO, 4% paraformaldehyde (PFA) in PBS, BODIPY 493/503 dye, DAPI (nuclear counterstain), mounting medium.
-
Equipment: Cell culture incubator, fluorescence microscope with appropriate filters.
Protocol:
-
Cell Culture and Treatment:
-
Seed HCT116 cells on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound or DMSO for the desired time period (e.g., 24-72 hours).
-
-
Fixation and Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]
-
Wash twice with PBS.
-
Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM in PBS).[]
-
Incubate the fixed cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.[2][]
-
Counterstain with DAPI if desired.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji). An increase in lipid droplet accumulation is expected with this compound treatment.
-
References
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
Troubleshooting & Optimization
potential off-target effects of E722-2648
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using E722-2648. The content is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction.[1][2][3] By disrupting this complex, it blocks oncogenic Wnt signaling, which is implicated in various cancers, particularly colorectal cancer.[][5][6]
Q2: Are there any known off-target effects of this compound?
A2: Yes, the primary reported off-target effect of this compound is the disruption of cholesterol homeostasis.[1][2][3] This is characterized by an increase in cholesterol esterification and the accumulation of lipid droplets within cells.[1][2][3]
Q3: How does this compound cause the disruption of cholesterol homeostasis?
A3: Treatment with this compound leads to the downregulation of genes involved in cholesterol biosynthesis and transport. This effect is thought to be mediated through a feedback mechanism involving the sterol regulatory element-binding protein 2 (SREBP2).[2]
Q4: Is the effect on cholesterol homeostasis considered an on-target or off-target effect of Wnt signaling inhibition?
A4: The disruption of cholesterol metabolism has been observed with other inhibitors of the Wnt/β-catenin pathway, suggesting it may be an on-target effect of inhibiting this signaling cascade rather than a non-specific effect of this compound.[2]
Troubleshooting Guides
Issue 1: Unexpected Accumulation of Lipid Droplets Observed in this compound Treated Cells
Diagram: Experimental Workflow for Lipid Droplet Analysis
Caption: Workflow for staining and quantifying intracellular lipid droplets.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High background fluorescence in BODIPY staining. | 1. Optimize Staining Concentration: Reduce the concentration of BODIPY 493/503. A typical starting concentration is 1-2 µM.[2][7]2. Washing Steps: Ensure thorough washing with PBS after staining to remove excess dye.[2]3. Use High-Quality Reagents: Use fresh, high-quality BODIPY dye and filtered PBS. |
| Difficulty in quantifying lipid droplets due to cell clumping. | 1. Optimize Seeding Density: Plate cells at a lower density to ensure they are well-separated for imaging.[2]2. Image Acquisition: Acquire images from multiple fields of view to get a representative sample of non-clumped cells. |
| Inconsistent staining between experiments. | 1. Standardize Incubation Times: Ensure consistent incubation times for both this compound treatment and BODIPY staining.[2]2. Protect from Light: BODIPY is light-sensitive. Protect stained samples from light as much as possible.[2]3. Consistent Fixation: Use a consistent fixation protocol (e.g., 4% paraformaldehyde for 15-20 minutes).[] |
| No lipid droplet accumulation observed. | 1. Confirm Compound Activity: Ensure the this compound is active and used at an effective concentration (e.g., 10-20 µM).[8]2. Cell Line Specificity: The effect on cholesterol homeostasis may vary between cell lines. Confirm that your cell line is responsive.3. Positive Control: Use a known inducer of lipid droplet formation, such as oleic acid, as a positive control.[7][9] |
Issue 2: Altered Cellular Cholesterol Distribution Detected with Filipin Staining
Diagram: Simplified Cholesterol Homeostasis Pathway
Caption: this compound inhibits β-catenin/BCL9, affecting cholesterol homeostasis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid photobleaching of Filipin signal. | 1. Minimize Light Exposure: Filipin is highly susceptible to photobleaching. Protect stained samples from light at all stages.[10][11]2. Image Promptly: Image the cells immediately after staining.[11]3. Use Antifade Mountant: If mounting coverslips, use an antifade reagent. |
| High background or non-specific staining. | 1. Optimize Filipin Concentration: Use the lowest effective concentration of filipin (typically 0.05 mg/mL).[10][12]2. Quenching: After fixation with paraformaldehyde, quench unreacted aldehydes with a glycine solution.[10][13]3. Thorough Washing: Ensure adequate washing with PBS after fixation and staining.[10] |
| Difficulty resolving intracellular cholesterol pools. | 1. Use High-Resolution Microscopy: Confocal microscopy is recommended for better resolution of intracellular structures.[13]2. Refined Staining Protocol: Consider a refined filipin staining protocol that enhances intracellular cholesterol detection.[5] |
| Inconsistent results across replicates. | 1. Standardize Staining Time: Use a consistent incubation time for filipin staining (e.g., 2 hours at room temperature).[10]2. Fresh Reagents: Prepare fresh filipin working solutions for each experiment as it is unstable.[11] |
Issue 3: Discrepancies in Esterified Cholesterol Measurements
Diagram: Workflow for Measuring Esterified Cholesterol
Caption: General workflow for the enzymatic measurement of esterified cholesterol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low signal or sensitivity in the enzymatic assay. | 1. Sufficient Starting Material: Ensure you have an adequate number of cells or amount of tissue for lipid extraction.[14]2. Efficient Lipid Extraction: Use a robust lipid extraction method (e.g., using chloroform:isopropanol:NP-40).[14]3. Use a Sensitive Assay Kit: Consider using a more sensitive detection method, such as a fluorescence or bioluminescence-based assay.[8][15] |
| High variability between technical replicates. | 1. Homogenize Lipid Extracts: Ensure that the lipid extracts are thoroughly homogenized before adding them to the assay wells.[14]2. Accurate Pipetting: Use calibrated pipettes for all steps, especially for the standard curve preparation. |
| Calculated esterified cholesterol is negative or zero. | 1. Complete Hydrolysis of Esters: Ensure the cholesterol esterase is active and the incubation time is sufficient to completely hydrolyze the cholesteryl esters in the "total cholesterol" samples.[14][16]2. Standard Curve Accuracy: Prepare a fresh and accurate standard curve for each assay.[14] |
| Interference from other sample components. | 1. Sample Dilution: Dilute the lipid extract to minimize the concentration of interfering substances.[14]2. Assay Compatibility: Check the compatibility of your sample buffer with the chosen assay kit. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (β-catenin/BCL9 interaction) | 9 µM | AlphaScreen | [2][] |
| ITC KD (β-catenin binding) | 1.05 µM | Isothermal Titration Calorimetry | [2][] |
Table 2: Observed Effects of this compound on Cholesterol Homeostasis in Colorectal Cancer Cell Lines
| Effect | Observation | Cell Lines | Reference |
| Lipid Droplet Accumulation | Significant increase in BODIPY staining | HCT116, Colo320 | [2] |
| Cholesterol Esterification | Significant increase in esterified cholesterol levels | HCT116, Colo320 | [2] |
| Gene Expression | Downregulation of cholesterol biosynthesis and metabolism genes | HCT116 | [2] |
References
- 1. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 10. tabaslab.com [tabaslab.com]
- 11. glpbio.com [glpbio.com]
- 12. Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells [zenodo.org]
- 13. zenodo.org [zenodo.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.com]
- 16. promega.com [promega.com]
E722-2648 stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of E722-2648 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction.[1][2] Its primary mechanism of action is to disrupt the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway. By inhibiting this interaction, this compound blocks oncogenic Wnt signaling, which is implicated in the development and progression of various cancers, particularly colorectal cancer.[3] Additionally, this compound has been shown to disrupt cholesterol homeostasis in cancer cells.[3]
Q2: What are the main stability issues with this compound in aqueous solutions?
The primary stability issue with this compound is its limited solubility in aqueous solutions. This can lead to precipitation when preparing working solutions in cell culture media or other aqueous buffers, potentially affecting experimental reproducibility and accuracy.
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[4] Stock solutions prepared in a suitable solvent such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1][4] One supplier suggests a solubility of up to 10 mM in DMSO.[1] It is poorly soluble in water and aqueous buffers.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause A: Exceeding the aqueous solubility limit. this compound is a hydrophobic compound with low aqueous solubility. Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to precipitate out of solution.
-
Solution A1: Optimize the final DMSO concentration. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5][6][7][8][9] Prepare a more dilute stock solution of this compound in DMSO so that the final concentration of DMSO in the cell culture media is within the tolerated range for your specific cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Solution A2: Use a gentle mixing technique. When diluting the DMSO stock, add it dropwise to the aqueous media while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[5]
-
Solution A3: Consider the use of co-solvents or surfactants (for in vivo studies). For in vivo formulations, co-solvents such as PEG300 and surfactants like Tween 80 can be used to improve the solubility of this compound.[4] However, the compatibility and potential effects of these excipients on in vitro experiments should be carefully evaluated.
Issue 2: Inconsistent experimental results.
-
Cause A: Inaccurate concentration of the active compound due to precipitation. If this compound has precipitated, the actual concentration in solution will be lower than the intended concentration, leading to variability in experimental outcomes.
-
Solution A1: Visually inspect solutions for precipitation. Before adding the compound to your experimental system, carefully inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the solution should be prepared again.
-
Solution A2: Prepare fresh working solutions. Due to potential stability issues in aqueous media over time, it is recommended to prepare fresh working solutions of this compound for each experiment.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₂OS₂ | [1] |
| Molecular Weight | 390.61 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | >98% (HPLC) | [1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Typically soluble (e.g., 10 mM) | [1][4] |
| Aqueous Buffers | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
-
Objective: To prepare a working solution of this compound in cell culture media while minimizing precipitation.
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed sterile cell culture media
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerated final concentration of DMSO for your cell line (typically ≤ 0.5%).[5][6][7][8][9]
-
Calculate the volume of the this compound stock solution needed.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture media. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, first dilute the stock 1:10 in media, and then perform further dilutions as needed.
-
Add the diluted this compound solution dropwise to the final volume of cell culture media while gently swirling the tube or plate.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Always include a vehicle control containing the same final concentration of DMSO as the this compound treated samples.
-
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | β-catenin | 931963-55-2 | Invivochem [invivochem.com]
- 5. lifetein.com [lifetein.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Wnt Reporter Assays with E722-2648
Welcome to the technical support center for troubleshooting Wnt reporter assays utilizing the β-catenin/BCL9 inhibitor, E722-2648. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear methodologies for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the Wnt signaling pathway?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] In the canonical Wnt signaling pathway, the formation of the β-catenin/BCL9 complex is a critical step for the transcriptional activation of Wnt target genes. By binding to β-catenin, this compound competitively prevents its association with BCL9, thereby inhibiting downstream gene expression and suppressing Wnt pathway activity.[1][2][4]
Q2: What is a Wnt reporter assay and how does it measure pathway activity?
A2: A Wnt reporter assay is a cell-based method used to quantify the activity of the canonical Wnt signaling pathway.[5] It typically involves introducing a reporter plasmid into cells. This plasmid contains a luciferase gene (like Firefly luciferase) under the control of a promoter with multiple T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements. When the Wnt pathway is active, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of Wnt signaling activity.[5][6]
Q3: What is the purpose of a dual-luciferase reporter assay?
A3: A dual-luciferase assay is highly recommended for Wnt reporter experiments to ensure data accuracy and reliability.[7] It uses a second reporter, typically Renilla luciferase, expressed from a different promoter that is not regulated by the Wnt pathway (e.g., a constitutive promoter). The Renilla luciferase signal is used to normalize the Firefly luciferase signal, correcting for variations in cell number, transfection efficiency, and cell viability between samples. This normalization provides a more accurate measurement of the specific effect of a treatment, like this compound, on Wnt pathway activity.[7]
Q4: What kind of results should I expect when using this compound in a Wnt reporter assay?
A4: In a properly conducted Wnt reporter assay, treatment with this compound should lead to a dose-dependent decrease in the normalized luciferase activity in cells with active Wnt signaling. This indicates successful inhibition of the β-catenin/BCL9 interaction and subsequent reduction in TCF/LEF-mediated transcription. The IC50 value for this compound in such assays has been reported to be approximately 9 µM.[3][4]
Troubleshooting Guide
Issue 1: No or Weak Inhibition of Wnt Reporter Signal with this compound
| Possible Cause | Recommended Solution |
| Inactive Compound | Ensure this compound is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for the experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations ranging from 1 µM to 50 µM have been used in published studies.[4][8] |
| Low Wnt Pathway Activity at Baseline | Ensure your chosen cell line has endogenously active Wnt signaling (e.g., many colorectal cancer cell lines like HCT116 or Colo320) or stimulate the pathway with a Wnt agonist (e.g., Wnt3a conditioned media or GSK3β inhibitors like CHIR99021) before or during treatment with this compound.[9] |
| Cell Line Insensitivity | The cellular context can influence the effectiveness of the inhibitor. If possible, test this compound in a cell line known to be responsive to β-catenin/BCL9 inhibition.[4][9] |
| Incorrect Assay Timing | Optimize the incubation time for both the Wnt agonist (if used) and this compound. A typical incubation time for the inhibitor is between 16 to 48 hours.[8] |
Issue 2: High Background or Signal-to-Noise Ratio in the Luciferase Assay
| Possible Cause | Recommended Solution |
| Cell Lysis Inefficiency | Ensure complete cell lysis by using a validated lysis buffer and following the recommended incubation time. Incomplete lysis can lead to inconsistent results. |
| Reagent Issues | Use fresh luciferase assay reagents and allow them to equilibrate to room temperature before use. Old or improperly stored reagents can result in high background.[7] |
| Plate Type | Use white or opaque-walled plates for luminescence assays to maximize the signal and prevent crosstalk between wells.[7] |
| Extended Read Time | Measure luminescence immediately after adding the substrate. Delays can lead to signal decay and increased background. |
| Promoter "Leakiness" | The TCF/LEF reporter construct may have some basal activity. Ensure you have a negative control (e.g., cells treated with vehicle) to subtract the background signal. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10][11] |
| Pipetting Errors | Use calibrated pipettes and consider preparing a master mix of reagents (e.g., transfection mix, compound dilutions) to be added to replicate wells.[7] |
| Uneven Transfection Efficiency | Optimize your transfection protocol. Use a consistent DNA-to-transfection reagent ratio. The use of a dual-luciferase system is crucial to normalize for this variability.[7] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations at the edges of the plate, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[11] |
| Cell Health | Ensure cells are healthy and not overgrown before starting the experiment. Stressed or dying cells will lead to inconsistent results. Monitor cell morphology throughout the experiment.[10][11] |
Issue 4: Unexpected Cellular Effects (e.g., Cytotoxicity)
| Possible Cause | Recommended Solution |
| Compound-Induced Cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your Wnt reporter assay to determine if the observed decrease in signal is due to Wnt inhibition or cell death. |
| Off-Target Effects | While this compound is reported to be a specific inhibitor of the β-catenin/BCL9 interaction, it also disrupts cholesterol homeostasis, leading to lipid droplet accumulation.[1][4][12] This could potentially affect cell health at high concentrations or with prolonged exposure. Monitor cell morphology for signs of stress. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically ≤ 0.1%) and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Dual-Luciferase Wnt Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells with active Wnt signaling (e.g., HCT116)
-
Wnt reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Wnt reporter plasmid and the Renilla control plasmid using your optimized transfection protocol. A 10:1 to 20:1 ratio of Wnt reporter to Renilla plasmid is a good starting point.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Replace the media with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 16-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Measurement:
-
Transfer 20 µL of cell lysate to a white, opaque 96-well plate.
-
Add the Firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Stop & Glo® Reagent (which quenches the Firefly signal and contains the Renilla substrate) and measure the luminescence again (Signal B).
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well. Normalize these ratios to the vehicle control to determine the fold change in Wnt activity.
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for a dual-luciferase Wnt reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E722-2648 Dosage in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of E722-2648 in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. By disrupting this complex, this compound blocks oncogenic Wnt signaling, which is aberrantly activated in many cancers, particularly colorectal cancer (CRC).[1][2][3][4] Additionally, this compound has been shown to disrupt cholesterol homeostasis in cancer cells.[1][2][3] This dual action contributes to its anti-tumor activity.[1][2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: A previously published study in a colorectal cancer xenograft mouse model used a dose of 4 mg/kg administered via intraperitoneal (IP) injection every other day.[1] This can be a good starting point for your efficacy studies. However, it is crucial to determine the optimal dose for your specific mouse strain and cancer model by conducting a dose-ranging study.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a poorly water-soluble compound. A common method for preparing a formulation suitable for intraperitoneal injection involves the use of a co-solvent system. One suggested formulation is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and sterile water (ddH₂O). It is recommended to first dissolve this compound in a small amount of DMSO and then sequentially add PEG300, Tween 80, and ddH₂O with thorough mixing at each step to ensure a clear solution.
Q4: What is the signaling pathway targeted by this compound?
A4: this compound targets the canonical Wnt signaling pathway. In many cancers, mutations lead to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin translocates to the nucleus and forms a complex with BCL9 and TCF/LEF transcription factors, leading to the transcription of target genes that promote cell proliferation and survival. This compound directly inhibits the interaction between β-catenin and BCL9, thereby preventing the formation of the active transcriptional complex.
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: E722-2648 & E722-2546
Welcome to the technical support center for E722-2648, a potent β-catenin/BCL9 inhibitor, and its corresponding negative control, E722-2546. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these compounds in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as C-1, is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3] This interaction is a critical step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[4][5] By blocking the β-catenin/BCL9 complex formation, this compound inhibits the transcription of Wnt target genes, leading to anti-tumor activity.[1][4]
Q2: Why should I use E722-2546 as a negative control?
A2: E722-2546 is an inactive analog of this compound from the same chemical series.[4] It has been shown to be ineffective at disrupting the β-catenin/BCL9 interaction.[4] Using E722-2546 as a negative control is crucial for demonstrating that the observed experimental effects are specifically due to the inhibitory activity of this compound on the β-catenin/BCL9 interaction and not due to off-target effects or the chemical scaffold itself.
Q3: What are the key differences between this compound and E722-2546?
A3: The primary difference lies in their biological activity. This compound is a potent inhibitor of the β-catenin/BCL9 interaction, while E722-2546 is inactive. This difference in activity is attributed to a minor structural modification between the two molecules.
Q4: In which cell lines has the activity of this compound been validated?
A4: The inhibitory activity of this compound on the β-catenin/BCL9 interaction and Wnt signaling has been demonstrated in various colorectal cancer (CRC) cell lines, including Colo320 and HCT116.[2][4] Its specificity has been confirmed in DLD-1 cells, where it did not disrupt the interaction between β-catenin and E-cadherin.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Description | Reference |
| IC50 | 9 µM | Half-maximal inhibitory concentration for disrupting the β-catenin/BCL9 interaction in biochemical assays. | [2][6] |
| ITC KD | 1.05 µM | Dissociation constant determined by Isothermal Titration Calorimetry, indicating the binding affinity between this compound and β-catenin. | [2][6] |
| Effective Cellular Concentration | 1 - 20 µM | Concentration range shown to inhibit β-catenin/BCL9 complex formation in cell-based assays (e.g., Co-IP). | [4] |
Experimental Protocols
Here we provide detailed methodologies for key experiments involving this compound and E722-2546.
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/BCL9 Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the β-catenin/BCL9 interaction in cells treated with this compound.
Materials:
-
Colo320 or HCT116 cells
-
This compound (active compound)
-
E722-2546 (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL9 antibody (for immunoprecipitation)
-
Anti-β-catenin antibody (for Western blot detection)
-
Normal Rabbit/Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Seed Colo320 or HCT116 cells and allow them to adhere overnight. Treat the cells with this compound (e.g., 1, 10, 20 µM), E722-2546 (e.g., 20 µM), or DMSO vehicle for 16-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-BCL9 antibody or normal IgG (isotype control) overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with BCL9. Also, probe for BCL9 to confirm successful immunoprecipitation.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol measures the effect of this compound on the expression of downstream Wnt target genes.
Materials:
-
Treated cells (as described in the Co-IP protocol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Wnt target genes (e.g., AXIN2, CD44) and a housekeeping gene (e.g., GAPDH, B2M)
Validated Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| AXIN2 | CCTCCCCACCTTGAATGAAG | TGGCTGGTGCAAAGACATAG |
| CD44 | CTGCCGCTTTGCAGGTGTA | CATTGTGGGCAAGGTGCTATT |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the primers listed above.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
Wnt Signaling Pathway and Inhibition by this compound
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for validating the specific activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound shows no or weak inhibition of the β-catenin/BCL9 interaction in Co-IP. | 1. Suboptimal Compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Incorrect Incubation Time: The treatment duration may not be sufficient for the compound to exert its effect. 3. Co-IP Not Optimized: The Co-IP protocol may not be sensitive enough to detect the disruption. | 1. Perform a dose-response experiment with this compound (e.g., 1, 5, 10, 20, 50 µM). 2. Try a longer incubation time (e.g., 24 or 48 hours). 3. Optimize the Co-IP protocol, including antibody concentrations and washing stringency. Ensure the chosen antibodies are validated for Co-IP. |
| The negative control, E722-2546, shows inhibitory activity. | 1. Compound Contamination or Degradation: The stock solution of E722-2546 may be contaminated or have degraded. 2. Off-Target Effects: At high concentrations, even inactive analogs can sometimes exhibit non-specific effects. | 1. Prepare fresh stock solutions of both compounds. Verify the purity and integrity of the compounds if possible. 2. Use the lowest effective concentration of this compound and a corresponding concentration of E722-2546. |
| High background in Co-IP Western blots. | 1. Insufficient Pre-clearing: Inadequate pre-clearing of the cell lysate can lead to non-specific binding to the beads. 2. Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins. 3. Insufficient Washing: Wash steps may not be stringent enough to remove all non-specific binders. | 1. Increase the pre-clearing time or the amount of beads used. 2. Include an isotype control for the immunoprecipitating antibody. Titrate the primary and secondary antibody concentrations. 3. Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). |
| Variability in qPCR results. | 1. RNA Quality: Poor quality or quantity of the starting RNA can lead to inconsistent results. 2. Primer Inefficiency: The qPCR primers may not be optimal. 3. Cellular State: The activation state of the Wnt pathway can vary between experiments. | 1. Ensure high-quality, intact RNA is used for cDNA synthesis. 2. Validate primer efficiency by running a standard curve. 3. Ensure consistent cell culture conditions, including cell density and passage number. |
References
- 1. Collection - Analysis of the Interaction of BCL9 with β-Catenin and Development of Fluorescence Polarization and Surface Plasmon Resonance Binding Assays for this Interaction - Biochemistry - Figshare [acs.figshare.com]
- 2. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
minimizing E722-2648 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of E722-2648 in cell culture, with a focus on minimizing and troubleshooting toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] By disrupting this complex, this compound blocks oncogenic Wnt signaling, a pathway frequently dysregulated in cancers such as colorectal cancer (CRC).[1][2]
Q2: What is the primary cause of this compound-induced toxicity in cell culture?
A2: The primary toxicity associated with this compound treatment is the disruption of cholesterol homeostasis.[1][2] This leads to increased cholesterol esterification and the accumulation of lipid droplets within the cells, which can induce cellular stress and apoptosis.[1][2]
Q3: At what concentrations is this compound effective, and when does toxicity become a concern?
A3: this compound can inhibit the β-catenin/BCL9 complex at concentrations as low as 1 µM in sensitive cell lines.[1] The reported IC50 for the inhibition of the β-catenin/BCL9 interaction is 9 µM.[1][3] While effective concentrations for reducing cell proliferation can be in the low micromolar range, higher concentrations may lead to increased toxicity due to the disruption of cholesterol metabolism. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is the toxicity of this compound reversible?
A4: The reversibility of toxicity is dependent on the concentration and duration of exposure. Mild, short-term lipid accumulation may be reversible upon removal of the compound. However, prolonged exposure or high concentrations leading to significant apoptosis are generally irreversible.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to disruptions in cholesterol homeostasis. | - Perform a time-course experiment to determine the earliest time point at which the desired effect on Wnt signaling is observed, minimizing the duration of exposure. - Supplement the culture medium with a low concentration of water-soluble cholesterol to potentially mitigate the effects of disrupted cholesterol metabolism. - Use a cell line known to be less sensitive to cholesterol dysregulation as a control. |
| Variability in IC50 values for cell viability between experiments. | - Inconsistent cell seeding density. - Variations in compound incubation time. - Degradation of the compound. | - Ensure consistent cell seeding density across all experiments. - Standardize the incubation time with this compound. - Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles. |
| Reduced cell proliferation but no significant increase in apoptosis. | The concentration of this compound may be cytostatic rather than cytotoxic. | - Increase the concentration of this compound in a stepwise manner to determine the cytotoxic threshold. - Extend the duration of the experiment to observe potential delayed apoptosis. - Use a more sensitive apoptosis detection method, such as Annexin V staining. |
| Morphological changes in cells, such as rounding and detachment, without significant cell death. | - Sub-lethal cellular stress due to lipid accumulation. - Disruption of cell adhesion processes. | - Visualize lipid droplet accumulation using Oil Red O or BODIPY staining to confirm the phenotype. - Investigate markers of cellular stress, such as the unfolded protein response (UPR). - Assess the expression of cell adhesion molecules. |
| No effect on Wnt signaling target gene expression. | - The cell line may not have a constitutively active Wnt pathway. - The concentration of this compound is too low. - The incubation time is insufficient. | - Confirm the Wnt pathway status of your cell line (e.g., by checking for mutations in APC or β-catenin). - Increase the concentration of this compound. - Increase the incubation time (e.g., 24-48 hours). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| β-catenin/BCL9 Interaction IC50 | 9 µM | - | [1][3] |
| Effective Concentration for Proliferation Reduction | ≥ 1 µM | Colo320, HCT116 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: Visualization of Lipid Droplet Accumulation (Oil Red O Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound and controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.
-
Washing: Wash twice with PBS.
-
Staining: Prepare a fresh Oil Red O working solution. Incubate the fixed cells with the Oil Red O solution for 15-30 minutes.
-
Washing: Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and wash with water.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the red-stained lipid droplets using a light microscope.
Visualizations
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: General experimental workflow for assessing this compound effects.
References
Technical Support Center: Overcoming Resistance to E722-2648 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with E722-2648, a potent inhibitor of the β-catenin/BCL9 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[1][5][6] By disrupting the β-catenin/BCL9 complex, this compound inhibits the transcription of Wnt target genes, leading to a reduction in cancer cell proliferation.[1][2] Additionally, this compound has been shown to disrupt cholesterol homeostasis in cancer cells by increasing cholesterol esterification and promoting the accumulation of lipid droplets.[1][2][4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that are dependent on the Wnt/β-catenin signaling pathway for their growth and survival. This is particularly true for many colorectal cancer (CRC) cell lines with mutations in components of the Wnt pathway, such as adenomatous polyposis coli (APC).[5] For example, this compound has demonstrated activity in BCL9-dependent CRC cell lines like Colo320 and HCT116.[2]
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.23 ± 0.25 | [7] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 1.69 ± 1.37 | [7] |
| General Assay | Not specified | 9 | [2][3] |
Q4: What are the potential mechanisms of resistance to Wnt signaling inhibitors like this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to Wnt pathway inhibitors can arise through several general mechanisms:
-
On-target mutations: Mutations in the β-catenin or BCL9 proteins could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked Wnt pathway.[8] Examples include the PI3K/Akt and MAPK pathways.[8]
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and effectiveness.[9][10]
-
Alterations in downstream Wnt pathway components: Mutations in genes downstream of the β-catenin/BCL9 complex could reactivate the pathway despite the presence of the inhibitor. For instance, mutations in FBXW7 have been linked to resistance to other Wnt inhibitors.
Troubleshooting Guides
Problem 1: Reduced or complete loss of this compound efficacy in your cancer cell line.
This guide will help you investigate the potential causes for a decrease in the expected activity of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound efficacy.
Step 1: Verify Compound Integrity
-
Question: Is the this compound compound active?
-
Action:
-
Confirm the correct storage of the compound as per the manufacturer's instructions.
-
Test the activity of the current batch of this compound on a sensitive, control cell line.
-
Consider purchasing a new batch of the compound if in doubt.
-
Step 2: Assess Cell Culture Conditions
-
Question: Are the cell culture conditions optimal and consistent?
-
Action:
-
Ensure the cell line has not been passaged too many times, which can lead to genetic drift.
-
Regularly test for mycoplasma contamination.
-
Verify the consistency of media, serum, and other supplements.
-
Step 3: Confirm Acquired Resistance
-
Question: Has the cell line developed resistance to this compound?
-
Action:
-
Generate a dose-response curve: Compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Protocol for Generating a Dose-Response Curve:
-
Seed both parental and suspected resistant cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
-
Step 4: Investigate the Mechanism of Resistance
If acquired resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
A. On-Target Alterations
-
Hypothesis: Mutations in β-catenin or BCL9 prevent this compound binding.
-
Experiment:
-
Co-Immunoprecipitation (Co-IP) followed by Western Blot:
-
Objective: To determine if this compound can still disrupt the β-catenin/BCL9 interaction in resistant cells.
-
Protocol:
-
Lyse parental and resistant cells treated with DMSO (control) or this compound.
-
Incubate cell lysates with an antibody against β-catenin or BCL9.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blot using antibodies for both β-catenin and BCL9.
-
-
Expected Outcome: In sensitive cells, this compound treatment will reduce the amount of BCL9 that co-precipitates with β-catenin (and vice-versa). If this disruption is not observed in resistant cells, it may suggest an on-target alteration.
-
-
Sanger Sequencing: Sequence the coding regions of CTNNB1 (β-catenin) and BCL9 in resistant cells to identify potential mutations in the drug-binding site.
-
B. Bypass Pathway Activation
-
Hypothesis: Resistant cells have activated alternative pro-survival signaling pathways.
-
Experiment:
-
Western Blot Analysis for Key Signaling Proteins:
-
Objective: To assess the activation status of common bypass pathways.
-
Protocol:
-
Prepare lysates from parental and resistant cells.
-
Perform Western blotting for key proteins in pathways such as PI3K/Akt (p-Akt, Akt) and MAPK (p-ERK, ERK).
-
-
Expected Outcome: Increased phosphorylation of key signaling molecules (e.g., p-Akt, p-ERK) in resistant cells compared to parental cells would suggest bypass pathway activation.
-
-
C. Increased Drug Efflux
-
Hypothesis: Resistant cells are actively pumping this compound out of the cell.
-
Experiment:
-
Western Blot for ABC Transporters:
-
Objective: To determine if the expression of drug efflux pumps is upregulated.
-
Protocol:
-
Prepare lysates from parental and resistant cells.
-
Perform Western blotting for common ABC transporters like P-gp (ABCB1).
-
-
Expected Outcome: Increased expression of ABC transporters in resistant cells.
-
-
Efflux Pump Inhibition Assay:
-
Objective: To see if inhibiting efflux pumps restores sensitivity to this compound.
-
Protocol:
-
Treat resistant cells with this compound in the presence or absence of a known efflux pump inhibitor (e.g., verapamil for P-gp).
-
Perform a cell viability assay.
-
-
Expected Outcome: A decrease in the IC50 of this compound in the presence of the efflux pump inhibitor would indicate that drug efflux contributes to resistance.
-
-
D. Alterations in Downstream Wnt Pathway Activity
-
Hypothesis: The Wnt signaling pathway is reactivated downstream of the β-catenin/BCL9 complex.
-
Experiment:
-
Wnt Signaling Reporter Assay (e.g., TOP/FOP-Flash):
-
Objective: To measure the transcriptional activity of the Wnt pathway.
-
Protocol:
-
Transfect parental and resistant cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid (FOP-Flash).
-
Treat the cells with this compound.
-
Measure luciferase activity.
-
-
Expected Outcome: In sensitive cells, this compound will significantly reduce TOP-Flash activity. If resistant cells maintain high TOP-Flash activity in the presence of the drug, it suggests downstream reactivation of the pathway.
-
-
Problem 2: Difficulty in Generating an this compound Resistant Cell Line.
This guide provides a general protocol and troubleshooting tips for developing a resistant cell line.
Protocol for Generating a Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in media containing this compound at a concentration below the IC50 (e.g., IC20).
-
Monitor and Gradually Increase Concentration: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner.
-
Stabilize and Expand: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), maintain them at this concentration for several passages to ensure the resistance is stable.
-
Characterize the Resistant Line: Perform a new dose-response experiment to determine the new, stable IC50 of the resistant cell line.
Troubleshooting Tips:
-
Problem: High levels of cell death.
-
Solution: Start with a lower initial concentration of this compound and increase the concentration more gradually.
-
-
Problem: Slow or no recovery of cell proliferation.
-
Solution: Be patient, as developing resistance can take several months. Ensure optimal cell culture conditions.
-
-
Problem: Loss of resistance after removing the drug.
-
Solution: This indicates that the resistance may be due to transient adaptation rather than stable genetic or epigenetic changes. Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.
-
Problem 3: Unexpected Changes in Cellular Phenotype Upon this compound Treatment.
Given that this compound affects cholesterol homeostasis, you may observe changes in cellular morphology related to lipid storage.
Investigating Altered Cholesterol Homeostasis
-
Observation: Increased number of intracellular vesicles or droplets.
-
Hypothesis: this compound is causing an accumulation of lipid droplets and/or free cholesterol.
-
Experiments:
-
BODIPY Staining for Neutral Lipid Droplets:
-
Filipin Staining for Free Cholesterol:
-
Signaling Pathway Diagrams
Canonical Wnt Signaling Pathway and the Action of this compound
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.
Potential Mechanisms of Resistance to this compound
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. moffitt.org [moffitt.org]
- 8. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. tabaslab.com [tabaslab.com]
- 14. abcam.cn [abcam.cn]
interpreting unexpected results from E722-2648 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E722-2648 in their experiments. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of the β-catenin/BCL9 protein-protein interaction. Its primary function is to disrupt the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway. By inhibiting this interaction, this compound blocks oncogenic Wnt signaling. Additionally, this compound has been shown to disrupt cholesterol homeostasis by increasing cholesterol esterification and promoting the accumulation of lipid droplets.
Q2: What are the expected outcomes of treating cancer cells with this compound?
Based on its mechanism of action, treatment of Wnt-dependent cancer cells, particularly colorectal cancer (CRC) cell lines, with this compound is expected to lead to:
-
Inhibition of the β-catenin/BCL9 interaction.
-
Downregulation of Wnt target genes such as AXIN2 and CD44.
-
Reduced cancer cell proliferation and survival.
-
Increased intracellular lipid droplet accumulation.
-
In vivo, a reduction in tumor growth in xenograft models.
Q3: Are there any known off-target effects of this compound?
The initial characterization of this compound (referred to as C-1) demonstrated a high degree of specificity. It was shown to specifically inhibit the β-catenin/BCL9 interaction without disrupting the interaction of β-catenin with E-cadherin. A structurally similar but inactive compound, E722-2546, serves as a useful negative control to distinguish on-target from potential off-target effects. However, as with any small molecule inhibitor, the possibility of off-target effects in different cellular contexts cannot be entirely ruled out.
Troubleshooting Guides
Unexpected Result 1: No or weak inhibition of Wnt signaling reporter activity.
| Potential Cause | Recommended Solution |
| Cell line is not Wnt-dependent. | Confirm that your cell line has an active canonical Wnt signaling pathway (e.g., due to APC or β-catenin mutations). Use a known Wnt-responsive cell line (e.g., HCT116, Colo320) as a positive control. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for inhibition of the β-catenin/BCL9 interaction is approximately 9 µM. |
| Issues with the reporter assay. | Ensure the reporter plasmid is correctly transfected and that the cells are healthy. High variability between replicates can be caused by inconsistent pipetting or reagent quality. Use a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) to validate the assay. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Unexpected Result 2: Inconsistent results in co-immunoprecipitation (Co-IP) experiments to show disruption of the β-catenin/BCL9 interaction.
| Potential Cause | Recommended Solution |
| Lysis buffer is too stringent. | Harsh detergents can disrupt the protein-protein interaction you are trying to study. Use a milder lysis buffer (e.g., one containing NP-40 or Triton X-100 instead of SDS). |
| Weak or transient protein-protein interaction. | The β-catenin/BCL9 interaction may be transient. Consider using a cross-linking agent before cell lysis to stabilize the interaction. |
| Antibody issues. | Ensure your antibodies for β-catenin and BCL9 are validated for Co-IP. Use a high-quality antibody and titrate the concentration to minimize non-specific binding. |
| Insufficient protein expression. | Confirm that both β-catenin and BCL9 are expressed at detectable levels in your cell lysate (use an input control). |
Unexpected Result 3: No significant change in cell viability or proliferation after treatment.
| Potential Cause | Recommended Solution |
| Cell line is resistant to Wnt inhibition. | Some cancer cells may have alternative survival pathways that compensate for Wnt signaling inhibition. |
| Insufficient treatment duration. | The effects of this compound on cell viability may not be apparent at early time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell confluence is too high. | High cell density can sometimes mask the anti-proliferative effects of a compound. Seed cells at a lower density. |
Unexpected Result 4: Artifacts or high background in lipid droplet staining (BODIPY staining).
| Potential Cause | Recommended Solution |
| Suboptimal dye concentration. | Titrate the concentration of the BODIPY dye to find the optimal balance between signal and background. High concentrations can lead to excessive background. |
| Inadequate washing. | Insufficient washing after staining can leave residual dye, contributing to high background. Increase the number and duration of wash steps. |
| Dye aggregation. | Ensure the BODIPY stock solution is fully dissolved and vortexed before diluting to the working concentration. Aggregates can appear as bright, non-specific puncta. |
| Fixation issues. | If using fixed cells, ensure the fixation protocol does not extract lipids. Paraformaldehyde is generally a suitable fixative. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| IC50 (β-catenin/BCL9) | 9 µM | AlphaScreen | |
| KD (β-catenin) | 1.05 µM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Detect β-catenin/BCL9 Interaction Disruption
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-BCL9 antibody to detect the co-immunoprecipitated protein.
-
Also, probe for β-catenin to confirm the immunoprecipitation of the target protein.
-
2. Lipid Droplet Staining with BODIPY 493/503
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound, vehicle control, or a positive control for lipid droplet induction (e.g., oleic acid).
-
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.
-
Incubate the cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an aqueous mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FITC/GFP (for BODIPY) and DAPI.
-
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for unexpected Wnt signaling assay results.
quality control measures for E722-2648 compound
Welcome to the technical support center for the E722-2648 compound. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel and specific small-molecule inhibitor of the β-catenin/BCL9 protein-protein interaction.[1][2][3][4] By binding to β-catenin, it competitively blocks its association with BCL9, which is a crucial step in the canonical Wnt signaling pathway. This inhibition leads to a reduction in the transcription of Wnt target genes.[1][4][5]
2. What are the primary applications of this compound in research?
This compound is primarily used for studying the Wnt/β-catenin signaling pathway and its role in cancer, particularly in colorectal cancer (CRC).[1][4][5] It can be used as a tool to investigate the downstream effects of Wnt pathway inhibition, including impacts on cell proliferation, gene expression, and cholesterol metabolism.[1][3][4][5]
3. What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).
4. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of the compound.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years[6] |
| In DMSO | 4°C | Up to 2 weeks[6] |
| In DMSO | -80°C | Up to 6 months[6] |
Note: It is highly recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be stored as single-use aliquots at -20°C for up to one month to minimize freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[6]
5. What are the key quantitative parameters for this compound activity?
The following table summarizes the reported binding affinity and inhibitory concentration of this compound.
| Parameter | Value | Method |
| Dissociation Constant (KD) | 1.05 µM | Isothermal Titration Calorimetry (ITC)[2][4] |
| IC50 | 9 µM | AlphaScreen Assay[2][4] |
| Purity | >98% |
Troubleshooting Guide
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Lower than expected or no inhibition of Wnt signaling.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly according to the recommended conditions. If the compound has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider using a fresh vial.
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify the calculations for your stock solution and final working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line is dependent on the β-catenin/BCL9 interaction for Wnt signaling. Some cell lines may have mutations downstream of this interaction, rendering them insensitive to this compound. Consider using a positive control cell line known to be sensitive, such as Colo320 or HCT116.[4]
-
-
Possible Cause 4: Issues with Assay Protocol.
-
Troubleshooting Step: Review your experimental protocol. For target engagement verification, consider using techniques like co-immunoprecipitation to directly assess the disruption of the β-catenin/BCL9 complex.[1]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Compound Aliquots.
-
Troubleshooting Step: Ensure that stock solutions are thoroughly mixed before making aliquots. When preparing working solutions, allow the stock solution to completely thaw and come to room temperature.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence Wnt signaling activity.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Troubleshooting Step: In plate-based assays, be mindful of potential "edge effects." To mitigate this, avoid using the outer wells of the plate for critical measurements or ensure proper plate sealing and incubation conditions.
-
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Verify Inhibition of β-catenin/BCL9 Interaction
This protocol provides a general framework for assessing the ability of this compound to disrupt the interaction between β-catenin and BCL9 in a cellular context.
-
Cell Treatment: Plate a β-catenin/BCL9 dependent cell line (e.g., Colo320) and treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either β-catenin or BCL9 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluates by Western blotting using antibodies against both β-catenin and BCL9 to detect the co-immunoprecipitated protein. A reduction in the co-precipitated protein in the this compound treated samples indicates inhibition of the interaction.
Visualizations
Caption: Workflow for verifying this compound's inhibition of the β-catenin/BCL9 interaction.
Caption: Decision-making flowchart for troubleshooting inconsistent experimental outcomes.
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 931963-55-2|DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|931963-55-2|COA [dcchemicals.com]
Validation & Comparative
A Head-to-Head Comparison of E722-2648 and PRI-724 for Advancing Cancer Research
In the landscape of targeted cancer therapies, the Wnt/β-catenin signaling pathway presents a critical and compelling target. Two small molecule inhibitors, E722-2648 and PRI-724, have emerged as promising tools for researchers, each with a distinct mechanism for disrupting this oncogenic pathway. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Executive Summary
This compound and PRI-724 are both potent inhibitors of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers. While both molecules ultimately aim to suppress tumor growth by inhibiting this pathway, they do so by targeting different protein-protein interactions. This compound is a novel, specific inhibitor of the β-catenin/BCL9 interaction, whereas PRI-724, a prodrug of the active metabolite C-82, selectively disrupts the interaction between β-catenin and CREB-binding protein (CBP). This fundamental difference in their mechanism of action can lead to varied downstream effects and potential therapeutic applications. PRI-724 has a broader history of investigation across multiple cancer types and has entered Phase I clinical trials, while this compound is a more recent discovery with compelling preclinical data, particularly in colorectal cancer.
Mechanism of Action and Signaling Pathway
Both compounds target the final step of the canonical Wnt signaling pathway, where β-catenin acts as a transcriptional co-activator in the nucleus. However, they interact with different binding partners of β-catenin.
This compound directly inhibits the formation of the β-catenin/B-cell lymphoma 9 (BCL9) complex.[1][2] BCL9 is a crucial co-activator that links β-catenin to other components of the transcriptional machinery. By blocking this interaction, this compound prevents the transcription of Wnt target genes.
PRI-724 is a prodrug that is rapidly hydrolyzed in vivo to its active form, C-82. C-82 selectively inhibits the interaction between β-catenin and the transcriptional co-activator CBP (CREB-binding protein).[3][4] This inhibition is specific, as it does not affect the binding of β-catenin to the related co-activator p300. This differential binding may have implications for downstream gene regulation and cellular fate.
Comparative Performance Data
In Vitro Efficacy:
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HCT116 | Colorectal Cancer | ~20 µM (estimated from proliferation assays) | [5] |
| Colo320 | Colorectal Cancer | ~20 µM (estimated from proliferation assays) | [5] | |
| PRI-724 (C-82) | HCT116 | Colorectal Cancer | Not explicitly stated, but reduces Wnt target gene expression | [6] |
| NTERA-2 | Germ Cell Tumor | 8.63 µM | [7] | |
| NTERA-2 CisR | Germ Cell Tumor (Cisplatin-Resistant) | 4.97 µM | [7] | |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent inhibition of proliferation | [8] | |
| Huh6 | Hepatocellular Carcinoma | Concentration-dependent inhibition of proliferation | [8] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here is for comparative purposes.
In Vivo Efficacy:
Both compounds have demonstrated anti-tumor activity in xenograft models.
-
This compound: In a colorectal cancer xenograft model using HCT116 cells, this compound treatment significantly reduced tumor growth.[5]
-
PRI-724: Has shown efficacy in various xenograft models, including colon cancer.[6]
Additional Biological Effects
Beyond direct inhibition of Wnt signaling, this compound has been shown to disrupt cholesterol homeostasis in colorectal cancer cells by increasing cholesterol esterification and lipid droplet accumulation.[1][2][5] This novel mechanism may contribute to its anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound and PRI-724.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, Colo320) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or C-82 (the active form of PRI-724) for 48-72 hours.
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to vehicle-treated control cells to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or C-82 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Xenograft Mouse Model (Colorectal Cancer - this compound)
-
Cell Implantation: Subcutaneously inject HCT116 cells (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
Both this compound and PRI-724 represent valuable tools for investigating the Wnt/β-catenin pathway in cancer. The choice between them will likely depend on the specific research question and cancer type being studied.
-
This compound is a highly specific inhibitor of the β-catenin/BCL9 interaction with demonstrated preclinical efficacy in colorectal cancer and a unique secondary mechanism involving cholesterol homeostasis. It is an excellent choice for studies focused on this specific protein-protein interaction and its downstream consequences.
-
PRI-724 offers the advantage of being further along in development, with data available from Phase I clinical trials. Its targeting of the β-catenin/CBP interaction has been explored in a wider array of cancer types, making it a suitable tool for broader investigations into Wnt signaling inhibition.
As research in this field progresses, head-to-head comparative studies will be invaluable in further delineating the nuanced differences in the biological effects of these two important inhibitors.
References
- 1. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 7. Targeting of Deregulated Wnt/β-Catenin Signaling by PRI-724 and LGK974 Inhibitors in Germ Cell Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel inhibitor PRI-724 for Wnt/β-catenin/CBP signaling ameliorates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of β-catenin/BCL9 Inhibitors: E722-2648 vs. SAH-BCL9 Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Wnt Pathway Inhibitors.
The Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in various cancers, particularly colorectal cancer. A key interaction in this pathway involves the binding of β-catenin to B-cell lymphoma 9 (BCL9), a transcriptional coactivator that enhances the oncogenic activity of β-catenin. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two prominent inhibitors targeting the β-catenin/BCL9 complex: the small molecule E722-2648 and the hydrocarbon-stapled peptide SAH-BCL9.
Mechanism of Action: Targeting the β-catenin/BCL9 Interaction
Both this compound and SAH-BCL9 peptides are designed to competitively inhibit the binding of BCL9 to β-catenin. This blockade prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, thereby suppressing tumor growth and proliferation.
This compound , also known as C-1, is a small molecule inhibitor identified through a high-throughput AlphaScreen assay. It binds to β-catenin, physically occluding the BCL9 binding site. Beyond its primary mechanism, this compound has also been shown to disrupt cholesterol homeostasis in colorectal cancer cells.
SAH-BCL9 (Stabilized Alpha-Helix of BCL9) peptides are synthetic peptides that mimic the α-helical domain of BCL9 responsible for binding to β-catenin. These peptides are "stapled" with hydrocarbon linkers to enhance their helical structure, cell permeability, and stability. This structural reinforcement allows them to effectively compete with endogenous BCL9 for β-catenin binding within the cell. An optimized version, hsBCL9CT-24 , has been developed with improved binding affinity.
Quantitative Efficacy: A Comparative Overview
Direct comparative studies of this compound and SAH-BCL9 peptides under identical experimental conditions are limited. The following tables summarize the available quantitative data from various studies to facilitate an objective comparison.
| Inhibitor | Assay Type | Metric | Value | Cell Lines/System | Reference |
| This compound (C-1) | Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 1.05 µM | Recombinant proteins | |
| This compound (C-1) | AlphaScreen | Inhibition (IC50) | 9 µM | Recombinant proteins | |
| SAH-BCL9B | GST-pull-down | Dissociation (IC50) | 135 nM | Recombinant proteins | |
| hsBCL9CT-24 | Homogeneous Time-Resolved Fluorescence (HTRF) | Binding Affinity (Kd) | 4.21 nM | Recombinant proteins | |
| SAH-BCL9B | AlphaScreen | Binding Affinity (Kd) | 141.6 nM | Recombinant proteins |
Table 1: In Vitro Binding and Inhibition
| Inhibitor | Assay Type | Metric | Value | Cell Lines | Reference |
| This compound (C-1) | Co-immunoprecipitation | Inhibition of β-catenin/BCL9 complex | Effective at 1 µM | Colo320, HCT116 | |
| hsBCL9CT-24 | LEF/TCF Reporter Assay | Inhibition (IC50) | 191 nM | HCT116 | |
| hsBCL9CT-24 | Cell Viability Assay | Inhibition (IC50) | 1.45 µM | Colo320DM |
Table 2: Cellular Activity
| Inhibitor | Model | Dosing | Effect | Reference |
| This compound (C-1) | Xenograft mouse model (CRC) | Not specified | Significantly reduced tumor growth | |
| SAH-BCL9B | Xenograft mouse model (Colo320 CRC) | 20 mg/kg/day | Suppressed tumor growth and metastasis | |
| Bcl9@TP (a peptide prodrug) | Subcutaneous xenograft model (MC38 CRC) | 2 mg/kg | ~62% tumor growth inhibition |
Table 3: In Vivo Efficacy
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These are synthesized from multiple sources to provide a comprehensive overview.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay is a high-throughput method to screen for inhibitors of protein-protein interactions.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant full-length β-catenin is incubated with an anti-β-catenin antibody conjugated to an acceptor bead.
-
A biotinylated BCL9-HD2 peptide is incubated with streptavidin-coated donor beads.
-
The β-catenin-acceptor bead complex and the BCL9-donor bead complex are mixed in a microplate well.
-
Test compounds (like this compound) are added to the wells.
-
After an incubation period, the plate is read in an AlphaScreen-compatible reader.
-
The percentage of inhibition is calculated relative to controls (no inhibitor and a known inhibitor).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (β-catenin) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Recombinant β-catenin is loaded into the sample cell of the ITC instrument.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is measured and integrated.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context.
-
Principle: An antibody against a "bait" protein (e.g., BCL9) is used to pull down this protein from a cell lysate. If a "prey" protein (β-catenin) is bound to the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
-
Protocol Outline:
-
Colorectal cancer cells (e.g., Colo320, HCT116) are treated with the inhibitor (e.g., this compound) or vehicle control.
-
Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
The cell lysate is incubated with an antibody specific for BCL9.
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using an antibody against β-catenin to detect its presence in the immunoprecipitated complex.
-
Cell Viability Assay (e.g., CCK-8 or MTS)
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: A tetrazolium salt (like WST-8 in CCK-8) is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Colorectal cancer cells are seeded in a 96-well plate.
-
After cell attachment, they are treated with various concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
The CCK-8 or MTS reagent is added to each well and incubated.
-
The absorbance of the colored product is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
-
Xenograft Mouse Model of Colorectal Cancer
This in vivo model is used to assess the anti-tumor efficacy of compounds.
-
Principle: Human colorectal cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Protocol Outline:
-
Human colorectal cancer cells (e.g., Colo320) are injected subcutaneously or intraperitoneally into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with the inhibitor (e.g., SAH-BCL9B at 20 mg/kg/day) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Visualizing the Pathways and Processes
Caption: Wnt signaling pathway and the mechanism of action of this compound and SAH-BCL9.
Caption: General experimental workflow for inhibitor evaluation.
Summary and Future Perspectives
Both this compound and SAH-BCL9 peptides have demonstrated efficacy in inhibiting the β-catenin/BCL9 interaction and suppressing Wnt-driven cancer cell growth.
-
This compound represents a promising small molecule inhibitor with the advantages of oral bioavailability and ease of manufacturing. Its discovery was motivated by the poor pharmacokinetic properties of early peptide inhibitors.
-
SAH-BCL9 peptides , particularly the optimized hsBCL9CT-24, exhibit very high binding affinity in the nanomolar range, showcasing the potential of peptide-based therapeutics when appropriately engineered for stability and cell penetration. However, challenges related to pharmacokinetics and manufacturing costs for stapled peptides remain a consideration for clinical development.
The choice between a small molecule and a peptide-based inhibitor will depend on various factors, including the specific therapeutic application, desired pharmacokinetic profile, and manufacturing feasibility. Further head-to-head studies are warranted to provide a more definitive comparison of their therapeutic potential. The continued development of both classes of inhibitors offers hope for more effective targeted therapies for Wnt-dependent cancers.
A Comparative Guide to β-Catenin Inhibitors: E722-2648 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. This has spurred the development of various inhibitors targeting key nodes in this pathway. This guide provides a detailed comparison of E722-2648, a potent β-catenin/BCL9 complex inhibitor, with other notable β-catenin inhibitors, supported by available experimental data.
Mechanism of Action: Targeting Key β-Catenin Interactions
β-catenin exerts its oncogenic effects by forming complexes with various transcriptional coactivators in the nucleus. The inhibitors discussed here target two distinct critical interactions: the β-catenin/BCL9 complex and the β-catenin/CBP complex.
-
This compound and ST316: These inhibitors specifically disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is crucial for the recruitment of other components of the transcriptional machinery and subsequent activation of Wnt target genes. By blocking this complex formation, these inhibitors prevent the downstream signaling cascade that drives cancer cell proliferation.[1]
-
ICG-001 and PRI-724: These molecules target the interaction between β-catenin and CREB-binding protein (CBP). CBP is a histone acetyltransferase that plays a vital role in chromatin remodeling and transcriptional activation. By preventing the binding of β-catenin to CBP, these inhibitors block the transcription of Wnt target genes.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other β-catenin inhibitors. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | IC50 | Kd | Assay Method | Reference |
| This compound | β-catenin/BCL9 | 9 µM | 1.05 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| ICG-001 | β-catenin/CBP | 3 µM | - | TCF/β-catenin mediated transcription assay | [3] |
| PRI-724 | β-catenin/CBP | - | - | - | |
| ST316 | β-catenin/BCL9 | - | - | - | |
| ZW4864 | β-catenin/BCL9 | - | - | AlphaScreen | [4] |
Cellular Activity
| Inhibitor | Cell Line | EC50 | Effect | Reference |
| ST316 | - | 2.7 µM | Inhibition of β-catenin transcriptional activity | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of intervention of these inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of inhibitor intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
Validating the On-Target Effects of E722-2648: A Comparative Guide to β-catenin/BCL9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E722-2648, a potent inhibitor of the β-catenin/BCL9 protein-protein interaction, with other molecules targeting the Wnt signaling pathway. The on-target effects of this compound are validated through a series of biophysical and cellular assays, with supporting data presented for objective comparison.
Executive Summary
This compound is a specific and competitive small-molecule inhibitor that disrupts the interaction between β-catenin and its coactivator BCL9, a critical step in the canonical Wnt signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers, particularly colorectal cancer (CRC). This compound demonstrates potent inhibition of the β-catenin/BCL9 complex, leading to the suppression of Wnt target gene expression and anti-tumorigenic activity.[1] This guide compares the biochemical and cellular activity of this compound with other known inhibitors, providing a clear overview of its performance based on available experimental data.
Comparative Performance of Wnt Pathway Inhibitors
The following tables summarize the quantitative data from key experiments used to validate and compare the on-target effects of this compound and its alternatives.
Table 1: Biochemical Inhibition of β-catenin Interactions
| Compound | Target Interaction | Assay | IC50 (µM) | Kd (µM) | Ki (µM) |
| This compound (C-1) | β-catenin/BCL9 | AlphaScreen | 9 | --- | --- |
| ITC | --- | 1.05 | --- | ||
| L814-1428 (C-2) | β-catenin/BCL9 | ITC | --- | 0.27 | --- |
| SYN22094413 (C-3) | β-catenin/BCL9 | ITC | --- | 2.22 | --- |
| L859-1770 (C-4) | β-catenin/BCL9 | ITC | --- | 1.15 | --- |
| F838-0143 (C-5) | β-catenin/BCL9 | ITC | --- | 1.35 | --- |
| ICG-001 | β-catenin/CBP | Reporter Assay | 3 | --- | --- |
| ZW4864 | β-catenin/BCL9 | AlphaScreen | 0.87 | --- | 0.76 |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Ki: Inhibition constant. Data for C-1 to C-5 are from Tanton H, et al. (2022). Data for ICG-001 and ZW4864 are from commercially available sources.
Table 2: Cellular Activity of Wnt Pathway Inhibitors
| Compound | Cell Line(s) | Effect |
| This compound (C-1) | Colo320, HCT116 (CRC) | Inhibition of β-catenin/BCL9 complex formation at ≥ 1 µM.[1] Downregulation of Wnt target genes (AXIN2, CD44).[1] |
| ICG-001 | SW480, HCT-116 (CRC) | Inhibition of TCF/β-catenin-mediated transcription. |
| ZW4864 | SW480, MDA-MB-231 | Downregulation of Axin2 and cyclin D1 expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay quantifies the disruption of the β-catenin/BCL9 interaction by a test compound.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9-HD2 peptide interact. Excitation of the donor bead results in a luminescent signal from the acceptor bead. An inhibitor of this interaction will reduce the signal.
Protocol:
-
Reagents: Full-length recombinant β-catenin, biotinylated BCL9-HD2 peptide, Protein A-conjugated acceptor beads, Streptavidin-conjugated donor beads, anti-β-catenin antibody, and test compounds.
-
Procedure:
-
Full-length β-catenin is incubated with an anti-β-catenin antibody and Protein A-conjugated acceptor beads.
-
Biotinylated BCL9-HD2 peptide is incubated with Streptavidin-conjugated donor beads.
-
The two bead suspensions are mixed in a microplate well with varying concentrations of the test compound.
-
The plate is incubated to allow for the interaction to occur.
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon the binding of a ligand (inhibitor) to a macromolecule (β-catenin), allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Protocol:
-
Reagents: Purified recombinant β-catenin protein and the test compound, both in the same dialysis buffer.
-
Procedure:
-
The sample cell of the calorimeter is filled with the β-catenin solution.
-
The injection syringe is filled with the test compound solution.
-
A series of small injections of the test compound are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the protein. The Kd and other thermodynamic parameters are determined by fitting the data to a suitable binding model.
Co-immunoprecipitation (Co-IP)
Co-IP is used to verify the inhibition of the endogenous β-catenin/BCL9 interaction within a cellular context.
Protocol:
-
Cell Culture and Lysis:
-
Cells (e.g., Colo320, HCT116) are treated with the test compound or vehicle control.
-
Cells are harvested and lysed to release cellular proteins.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific for either β-catenin or BCL9.
-
Protein A/G-conjugated beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed to remove non-specifically bound proteins.
-
The bound protein complexes are eluted from the beads.
-
-
Western Blotting:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against β-catenin and BCL9 to detect the presence of the co-immunoprecipitated protein.
-
Visualizing On-Target Effects and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for inhibitor validation.
Caption: Logical relationship of this compound's effects.
References
Counter-Screening E722-2648 Against BRD9: A Comparative Guide to Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount. This guide provides a comparative analysis of the counter-screening of E722-2648, a potent β-catenin/BCL9 inhibitor, against the bromodomain-containing protein 9 (BRD9). The data presented herein demonstrates the selectivity of this compound and contrasts its performance with established BRD9 inhibitors.
This compound was identified as a specific inhibitor of the β-catenin/BCL9 protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway.[1][2] To validate its specificity, a counter-screening assay against BRD9 was performed. This is a crucial step to eliminate compounds that exhibit non-specific binding to unrelated proteins, a common challenge in drug discovery. The lack of activity against BRD9 confirms that this compound's mode of action is not due to general promiscuous binding.
Comparative Performance Data
The following table summarizes the quantitative data from the counter-screening of this compound and its analogs against BRD9, alongside the binding affinities of well-characterized, selective BRD9 inhibitors for comparison.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| This compound (C-1) | β-catenin/BCL9 | AlphaScreen | IC50 = 9 µM | [3] |
| BRD9 | AlphaScreen Counter-Screen | No significant inhibition | [4] | |
| L814-1428 (C-2) | β-catenin/BCL9 | AlphaScreen | - | [4] |
| BRD9 | AlphaScreen Counter-Screen | No significant inhibition | [4] | |
| SYN22094413 (C-3) | β-catenin/BCL9 | AlphaScreen | - | [4] |
| BRD9 | AlphaScreen Counter-Screen | No significant inhibition | [4] | |
| L859-1770 (C-4) | β-catenin/BCL9 | AlphaScreen | - | [4] |
| BRD9 | AlphaScreen Counter-Screen | No significant inhibition | [4] | |
| F838-0143 (C-5) | β-catenin/BCL9 | AlphaScreen | - | [4] |
| BRD9 | AlphaScreen Counter-Screen | No significant inhibition | [4] | |
| I-BRD9 | BRD9 | BROMOscan | pKd = 8.7 | |
| BRD7 | BROMOscan | pKd = 6.4 | ||
| BET family | BROMOscan | >700-fold selectivity over BETs | ||
| BI-9564 | BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 14 nM | |
| BRD7 | Isothermal Titration Calorimetry (ITC) | Kd = 239 nM | ||
| BET family | AlphaScreen | IC50 > 100 µM |
Signaling Pathway and Experimental Workflow
To visually represent the context of this counter-screening, the following diagrams illustrate the targeted Wnt/β-catenin signaling pathway and the experimental workflow for specificity testing.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying specific β-catenin/BCL9 inhibitors.
Experimental Protocols
AlphaScreen Assay for BRD9 Counter-Screening
This protocol is a generalized representation based on established methods for BRD9 inhibitor screening.
-
Reagents and Materials:
-
Recombinant GST-tagged BRD9 bromodomain protein.
-
Biotinylated histone peptide substrate (e.g., H4K5acK8acK12acK16ac).
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
384-well white opaque microplates.
-
AlphaScreen-compatible microplate reader.
-
-
Assay Procedure:
-
A master mix of GST-BRD9 and biotinylated histone peptide in assay buffer is prepared.
-
Test compounds at various concentrations (typically a 10-point dose response) are added to the microplate wells.
-
The GST-BRD9 and biotinylated histone peptide master mix is dispensed into the wells containing the test compounds and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
A suspension of anti-GST Acceptor beads is added to the wells and incubated in the dark.
-
A suspension of Streptavidin-coated Donor beads is then added to the wells, followed by a final incubation in the dark.
-
The plate is read on an AlphaScreen-compatible microplate reader, and the resulting signal is proportional to the extent of the BRD9-histone peptide interaction.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to positive (no inhibitor) and negative (no BRD9) controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation. For this compound and its analogs, no significant inhibition was observed, indicating high IC50 values.
-
BROMOscan® Assay for I-BRD9
The BROMOscan® technology (DiscoverX) employs a competition binding assay. A test compound is competed against an immobilized ligand for binding to the bromodomain of interest. The amount of bromodomain bound to the solid support is measured via quantitative PCR of a DNA tag fused to the bromodomain. The results are reported as pKd, the negative logarithm of the dissociation constant.
Isothermal Titration Calorimetry (ITC) for BI-9564
ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., BI-9564) is titrated into a solution of the protein (BRD9). The heat change upon each injection is measured, and the data is fit to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The counter-screening of this compound against BRD9 is a critical validation of its specificity as a β-catenin/BCL9 inhibitor. The lack of significant activity against BRD9, especially when compared to potent and selective BRD9 inhibitors like I-BRD9 and BI-9564, provides strong evidence that this compound's biological effects are mediated through its intended target. This rigorous approach to specificity testing is essential for the development of reliable chemical probes and potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
E722-2648: A Comparative Analysis of its Impact on Gene Expression in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E722-2648, a novel inhibitor of the β-catenin/BCL9 protein-protein interaction, and its effects on gene expression within the Wnt signaling pathway. This compound has emerged as a potent and specific inhibitor with significant anti-tumor activity, particularly in colorectal cancer models.[1][2][3] This document presents supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to facilitate an objective evaluation of this compound against other alternative Wnt signaling inhibitors.
Mechanism of Action: Targeting the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. In many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then interacts with coactivators, such as B-cell lymphoma 9 (BCL9), to drive the expression of oncogenes. This compound functions by specifically disrupting the interaction between β-catenin and BCL9, thereby inhibiting the transcription of Wnt target genes.[1][2] This targeted approach is designed to minimize off-target effects associated with other Wnt pathway inhibitors.
// Edges Wnt -> FZD [label=" Binds"]; FZD -> DVL [label=" Activates"]; DVL -> DestructionComplex [label=" Inhibits", style=dashed, arrowhead=tee]; DestructionComplex -> BCAT [label=" Phosphorylates for degradation", style=dashed, arrowhead=tee]; BCAT -> BCAT_N [label=" Translocates"]; BCAT_N -> TCF_LEF [label=" Binds"]; BCL9 -> TCF_LEF [label=" Co-activates"]; TCF_LEF -> TargetGenes [label=" Promotes Transcription"]; E722_2648 -> BCL9 [label=" Inhibits Interaction with β-catenin", style=dashed, arrowhead=tee, color="#EA4335"];
// Grouping nodes in destruction complex GSK3B -> DestructionComplex [style=invis]; AXIN -> DestructionComplex [style=invis]; APC -> DestructionComplex [style=invis];
} caption: "Mechanism of action of this compound in the Wnt signaling pathway."
Comparative Analysis of Gene Expression
The efficacy of this compound in modulating Wnt target gene expression has been benchmarked against other compounds, including L814-1428 (a structurally similar compound) and ICG-001 (a known inhibitor of the β-catenin/CBP interaction). The primary experimental model for this comparison was the HCT116 colorectal cancer cell line.
Quantitative Gene Expression Data
Gene expression changes were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for key Wnt target genes, AXIN2 and CD44. The data demonstrates a dose-dependent inhibition of these genes by this compound.
| Compound | Target Gene | Cell Line | Concentration (µM) | Time (hours) | Fold Change in Expression (relative to vehicle) |
| This compound (C-1) | AXIN2 | HCT116 | 10 | 48 | ~0.4 |
| 20 | 48 | ~0.2 | |||
| CD44 | HCT116 | 10 | 48 | ~0.6 | |
| 20 | 48 | ~0.4 | |||
| L814-1428 (C-2) | AXIN2 | HCT116 | 10 | 48 | ~0.5 |
| 20 | 48 | ~0.3 | |||
| CD44 | HCT116 | 10 | 48 | ~0.7 | |
| 20 | 48 | ~0.5 | |||
| ICG-001 | AXIN2 | SW480 | 25 | 24 | Significant Down-regulation |
| Survivin | SW480 | 25 | 24 | Significant Down-regulation[4] | |
| MEIS1 | HCT116 | 2.5 | 72 | Significant Reduction[5] |
Note: The data for this compound and L814-1428 is approximated from graphical representations in Tanton et al., 2022. The data for ICG-001 is from separate studies and is presented for comparative context.
A broader gene expression profiling study using microarrays on HCT116 cells treated with 20 µM this compound for 48 hours identified 1483 differentially expressed genes (FDR < 0.01).[1] Gene set enrichment analysis (GSEA) revealed a significant down-regulation of β-catenin/TCF target gene signatures.[1] This indicates a comprehensive inhibitory effect of this compound on the Wnt transcriptional program.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Drug Treatment
HCT116 colorectal cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells were seeded and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing either this compound, L814-1428, ICG-001, or vehicle (DMSO) at the indicated concentrations and for the specified durations.
RNA Extraction and RT-qPCR
Total RNA was isolated from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a NanoDrop spectrophotometer. First-strand cDNA synthesis was performed using the iScript cDNA Synthesis Kit (Bio-Rad).
RT-qPCR was performed using the SYBR Green PCR Master Mix (Applied Biosystems) on a 7500 Fast Real-Time PCR System (Applied Biosystems). The thermal cycling conditions were as follows: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. The relative expression of target genes was calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene GAPDH.
Gene Expression Microarray Analysis
HCT116 cells were treated with 20 µM this compound or vehicle for 48 hours. Total RNA was extracted and quality was assessed using the Agilent Bioanalyzer. Labeled cRNA was prepared and hybridized to a human genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array). The arrays were washed, stained, and scanned according to the manufacturer's protocol. The raw data was normalized, and statistical analysis was performed to identify differentially expressed genes between the this compound-treated and vehicle-treated groups. A false discovery rate (FDR) of less than 0.01 was used to identify significantly modulated genes.
Conclusion
This compound demonstrates potent and specific inhibition of the Wnt signaling pathway by disrupting the β-catenin/BCL9 interaction. This leads to a significant and broad down-regulation of Wnt target gene expression, as evidenced by both RT-qPCR and microarray analyses. Comparative data suggests that this compound is a highly effective inhibitor of Wnt-driven gene expression, with a performance comparable or superior to other novel inhibitors and established compounds like ICG-001. The detailed experimental protocols provided herein should enable researchers to independently validate and further explore the therapeutic potential of this compound.
References
- 1. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Small-Molecule Wnt Inhibitor ICG-001 Efficiently Inhibits Colorectal Cancer Stemness and Metastasis by Suppressing MEIS1 Expression [mdpi.com]
E722-2648: A Comparative Analysis of a Novel β-catenin/BCL9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
E722-2648, also known as Compound C-1, is a novel, specific, and competitive small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] This interaction is a critical downstream step in the oncogenic Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal cancer.[3] this compound competitively inhibits the β-catenin/BCL9 complex with a dissociation constant (KD) of 1.05 µM and an IC50 of 9 µM, leading to the blockage of Wnt signaling and disruption of cholesterol homeostasis in cancer cells.[1][2][4][5] This guide provides a comparative analysis of this compound, summarizing its cross-reactivity profile and comparing it with other inhibitors of the Wnt/β-catenin pathway.
Comparative Analysis of Inhibitor Specificity
To assess the specificity of this compound, a series of cross-reactivity and selectivity studies were conducted. The primary findings indicate a high degree of selectivity for the β-catenin/BCL9 interaction over other related and unrelated protein interactions.
| Compound | Target | Assay Type | Binding Affinity (KD) | IC50 | Cross-Reactivity Notes |
| This compound (C-1) | β-catenin/BCL9 | Isothermal Titration Calorimetry (ITC) | 1.05 µM | 9 µM | Specific for β-catenin/BCL9 interaction. [1][2][4][5] |
| This compound (C-1) | BRD9 | AlphaScreen | - | >100 µM (inactive) | Used as a counter-screen to filter out non-specific compounds.[3][6] |
| This compound (C-1) | β-catenin/E-cadherin | Co-Immunoprecipitation | - | - | Did not disrupt the β-catenin/E-cadherin complex, indicating specificity for the BCL9 interaction.[3] |
| E722-2546 (C-1 negative control) | β-catenin/BCL9 | AlphaScreen / ITC | - | Inactive | An inactive analog from the same chemical series used as a negative control.[3] |
| ICG-001 | TCF/β-catenin | - | - | 3 µM | A specific inhibitor of TCF/β-catenin-mediated transcription.[1] |
| LF3 | β-catenin/TCF4 | - | - | < 2 µM | A specific inhibitor that disrupts the interaction between β-catenin and TCF4.[4] |
| ZW4864 | BCL9/β-catenin | - | - | - | Selectively disrupts the PPI between BCL9 and β-catenin while sparing the β-catenin/E-cadherin PPI.[1] |
Signaling Pathway and Experimental Workflow
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. In cancer, its aberrant activation often leads to the accumulation of β-catenin in the nucleus, where it interacts with transcription factors like TCF/LEF and coactivators like BCL9 to drive the expression of oncogenes. This compound acts by specifically disrupting the interaction between β-catenin and BCL9, thereby inhibiting the transcription of Wnt target genes.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
The cross-reactivity of this compound was primarily assessed using a high-throughput AlphaScreen assay as an initial screen, followed by biophysical validation with Isothermal Titration Calorimetry (ITC) and cellular confirmation via Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for identifying and validating specific inhibitors.
Experimental Protocols
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay was employed for the initial high-throughput screening to identify inhibitors of the β-catenin/BCL9 interaction.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when β-catenin and a biotinylated BCL9 peptide interact. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Compounds that disrupt the interaction will reduce the signal.
-
Protocol Outline:
-
Recombinant full-length β-catenin is bound to a protein A-tagged acceptor bead via a specific anti-β-catenin antibody.
-
A biotinylated BCL9-HD2 peptide is bound to a streptavidin-tagged donor bead.
-
The beads are incubated with the test compounds (e.g., this compound) at varying concentrations.
-
The mixture is excited at 680 nm, and the emission at 615 nm is measured.
-
A counter-screen is performed using an unrelated protein (e.g., BRD9) to eliminate non-specific inhibitors.[3][6]
-
2. Isothermal Titration Calorimetry (ITC)
ITC was used to confirm the binding of hit compounds to β-catenin and to determine the thermodynamic parameters of the interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Protocol Outline:
-
A solution of β-catenin is placed in the sample cell of the calorimeter.
-
The test compound (e.g., this compound) is loaded into the injection syringe.
-
The compound is titrated into the β-catenin solution in small aliquots.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.
-
3. Co-Immunoprecipitation (Co-IP)
Co-IP was performed to confirm the specificity of this compound in a cellular context by assessing its effect on the interaction of β-catenin with BCL9 and E-cadherin.
-
Principle: This technique is used to identify protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
-
Protocol Outline:
-
Colorectal cancer cell lines (e.g., DLD-1) are treated with this compound or a vehicle control.
-
Cells are lysed to release proteins while maintaining protein-protein interactions.
-
An antibody specific to β-catenin is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to precipitate the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using antibodies against BCL9 and E-cadherin to determine if these proteins were co-precipitated with β-catenin.[3]
-
References
- 1. Beta-catenin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. This compound | β-catenin/BCL9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-catenin | DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 931963-55-2|DC Chemicals [dcchemicals.com]
- 6. This compound | β-catenin | 931963-55-2 | Invivochem [invivochem.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of E722-2648
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the recommended procedures for the safe and compliant disposal of the small molecule inhibitor E722-2648. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information presented is based on established best practices for chemical waste management in a laboratory setting.
Crucial Safety Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, vendors such as MedChemExpress can provide an SDS upon request.[1] It is imperative to obtain and thoroughly review the SDS for this compound from your supplier before handling or disposing of this compound. This document should be used as a guide and is not a substitute for the manufacturer's SDS or your institution's specific safety protocols.
Summary of Disposal Procedures
The proper disposal of this compound, as with most laboratory research chemicals, is governed by federal, state, and local regulations. The fundamental principle is to manage it as hazardous chemical waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | The toxicological properties of this compound have not been thoroughly investigated. Therefore, it must be handled as hazardous waste to mitigate unknown risks. |
| Sink/Sewer Disposal | Strictly Prohibited | Disposal of hazardous chemicals down the drain is not permitted as it can contaminate waterways and damage plumbing infrastructure.[2][3] |
| Trash Disposal | Strictly Prohibited | Unused or residual this compound should never be disposed of in the regular trash to prevent environmental contamination and accidental exposure.[3] |
| Containerization | Use a designated, leak-proof, and chemically compatible waste container. Plastic is often preferred over glass to minimize breakage risk. The container must have a secure lid and be kept closed except when adding waste.[2][3][4] | Prevents spills, leaks, and evaporation of potentially hazardous materials into the laboratory environment. |
| Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all contents if it is a mixed waste stream. Include the date of waste generation and the Principal Investigator's name.[3][4] | Ensures proper identification for safe handling, storage, and disposal by environmental health and safety personnel. |
| Segregation | Store the this compound waste container separately from incompatible chemicals. Follow your institution's chemical compatibility guidelines.[3][4] | Prevents dangerous chemical reactions that could result in fire, explosion, or the release of toxic gases. |
| Storage | Accumulate waste in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5] | Centralizes hazardous waste in a controlled and known location, facilitating safe management and efficient collection. |
| Disposal Request | Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for your hazardous waste.[3] | EHS professionals are trained in the proper handling, transportation, and ultimate disposal of chemical waste in accordance with regulatory requirements. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash or according to your institution's policy.[4] | Ensures that residual chemical is properly managed and that empty containers do not pose a hazard. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling E722-2648
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of E722-2648, a potent β-catenin/BCL9 inhibitor used in research. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear at all times in areas where this compound is handled to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Use powder-free nitrile or vinyl gloves. It is recommended to wear double gloves, especially during procedures with a higher risk of contamination. Gloves should be changed regularly, approximately every 30-60 minutes, or immediately if they are damaged or known to be contaminated. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown should be worn to protect the skin and personal clothing. |
| Respiratory Protection | Respirator Mask | An N95 or higher-rated respirator is recommended, particularly when handling the powdered form of the compound, to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Before handling this compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Compound Handling :
-
When working with the solid, powdered form of this compound, perform all weighing and transfers within a chemical fume hood to control airborne particles.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Avoid direct
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
